3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Description
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Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-5-3-6(8)7(4-9)10(5)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDNTEQSLSUUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Editor's Note: This technical guide focuses on the physicochemical properties, synthesis, and handling of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS No. 142057-56-5) . While the initial inquiry specified the 3-bromo isomer, a thorough review of scientific and commercial databases indicates that the 4-bromo isomer is the well-documented and available compound. All data and protocols herein pertain to this 4-bromo derivative.
Introduction: The Pyrrole Scaffold in Modern Research
The pyrrole ring is a quintessential five-membered nitrogen-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12.[3] The unique electronic properties and structural versatility of the pyrrole core have made it a focal point for the development of novel therapeutics with applications ranging from antibacterial and antifungal to anticancer agents.[1][3]
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a functionalized pyrrole derivative that offers significant potential as a versatile building block in organic synthesis. The presence of a strategically positioned bromine atom allows for further molecular elaboration through cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. This guide provides a comprehensive overview of its known properties, proposed synthesis, and essential safety protocols to support its application in research and drug development.
Chemical Identity and Physicochemical Properties
The fundamental physicochemical properties of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile are summarized below. This data is compiled from various chemical suppliers and databases, providing a foundational understanding of the material's characteristics.
| Property | Value | Source(s) |
| Chemical Name | 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | [4] |
| CAS Number | 142057-56-5 | [4] |
| Molecular Formula | C₇H₇BrN₂ | [4][5] |
| Molecular Weight | 199.05 g/mol | [4][5] |
| Physical Form | Solid | [4][5] |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | 4°C, under inert atmosphere | [6] |
| InChI | 1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3 | [5] |
| InChIKey | ALJTYVWCWBUADZ-UHFFFAOYSA-N | [4][5] |
| SMILES String | Cc1c(Br)cc(C#N)n1C | [5] |
Synthesis, Reactivity, and Characterization
While a specific, detailed synthesis protocol for 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is not extensively published, a plausible synthetic route can be designed based on established pyrrole chemistry. The Paal-Knorr synthesis is a classical and robust method for constructing the pyrrole ring, often followed by functional group manipulations like bromination.[7][8]
Proposed Synthetic Pathway
A logical approach involves the initial synthesis of the 1,5-dimethyl-1H-pyrrole-2-carbonitrile precursor, followed by electrophilic bromination. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The directing effects of the N-methyl and cyano groups would influence the position of bromination.
Caption: Proposed multi-step synthesis of the target compound.
Expected Analytical Characterization
For structural verification, the following spectral characteristics are anticipated. These are based on the known spectral data of similar pyrrole derivatives.[9][10]
-
¹H NMR: Signals corresponding to the two methyl groups (N-CH₃ and C-CH₃) would appear as singlets in the aliphatic region. A single signal in the aromatic region would correspond to the proton on the pyrrole ring.
-
¹³C NMR: Resonances for the two distinct methyl carbons, the four pyrrole ring carbons (two quaternary, one CH, and one attached to the cyano group), and the nitrile carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: A sharp absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2220-2260 cm⁻¹.
Applications in Drug Discovery and Organic Synthesis
Substituted pyrroles are of immense interest in medicinal chemistry due to their wide range of biological activities.[2][3] Pyrrole-2-carboxamide derivatives, for instance, have been evaluated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis.[11] The structure of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile makes it an ideal starting material for generating libraries of such compounds.
Potential Research Applications:
-
Scaffold for Antibacterial Agents: The core structure is analogous to scaffolds known to possess antibacterial properties.[1][11]
-
Intermediate for Anticancer Compounds: Many pyrrole-containing molecules have demonstrated anti-proliferative activity against various cancer cell lines.
-
Building Block for Materials Science: Pyrrole derivatives are used in the synthesis of polymers and dyes.
Safety, Handling, and Storage Protocols
Handling 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile requires adherence to strict safety protocols due to its potential hazards. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
Data compiled from MilliporeSigma SDS.
Personal Protective Equipment (PPE) and Handling
A risk-based approach to handling is critical. The following workflow outlines the minimum required safety measures.
Caption: Essential safety workflow for handling the compound.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[12][13] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment:
-
Handling Practices: Avoid generating dust.[13] Keep away from ignition sources as dust can form explosive mixtures with air.[12] Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Recommended storage is at 4°C under an inert atmosphere.
First-Aid and Emergency Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][14]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[14][15]
Conclusion
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a valuable heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined structure, featuring multiple reactive sites, makes it a prime candidate for constructing diverse molecular architectures for applications in drug discovery and materials science. Adherence to rigorous safety and handling protocols is paramount to ensure its safe and effective use in the laboratory. This guide provides the foundational knowledge required for researchers to incorporate this promising building block into their synthetic programs.
References
- Fisher Scientific. (2010, November 9).
- CymitQuimica. (2024, December 19).
- Merck Millipore.
- Fisher Scientific.
- Sigma-Aldrich. 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile AldrichCPR.
- CymitQuimica. 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.
- MilliporeSigma. 4-Bromo-1,5-dimethyl-1h-pyrrole-2-carbonitrile.
- PubChem. 1,5-Dimethylpyrrole-2-carbonitrile.
- PubChem. 3,5-dimethyl-1H-pyrrole-2-carbonitrile.
- ChemicalBook. PYRROLE-2-CARBONITRILE.
- Beilstein Journal of Organic Chemistry. (2014).
- MilliporeSigma. Bromo pyrrole.
- Sunway Pharm Ltd. 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.
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- Global Journals of Science Frontier Research. Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form.
- Molecules. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Organic Chemistry Portal. Pyrrole synthesis.
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- BLD Pharm. 3-Bromo-1H-pyrrole-2-carbaldehyde.
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The Ascendant Scaffold: A Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
Foreword: The Unseen Potential of a Versatile Core
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the pantheon of heterocyclic compounds, the pyrrole ring stands as a "privileged scaffold," a core structure repeatedly found in natural products and clinically successful drugs.[1][2] This guide delves into a specific, yet profoundly promising, derivative: 1,5-dimethyl-1H-pyrrole-2-carbonitrile . While at first glance a simple molecule, its unique arrangement of a disubstituted pyrrole ring and a reactive nitrile group presents a compelling entry point for the development of new therapeutics.[3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the synthesis, reactivity, and potential applications of this versatile scaffold, thereby accelerating its journey from a chemical curiosity to a cornerstone of future drug discovery programs.
I. The Architecture of Opportunity: Structural and Physicochemical Properties
The 1,5-dimethyl-1H-pyrrole-2-carbonitrile molecule, with the chemical formula C₇H₈N₂, possesses a unique electronic and steric profile that dictates its chemical behavior and biological interactions. The pyrrole ring is an electron-rich aromatic system, a characteristic that influences its reactivity, particularly in electrophilic substitution reactions. The presence of two methyl groups at the 1 and 5 positions, and a cyano group at the 2-position, imparts a specific polarity and geometry to the molecule.[3]
| Property | Value | Source |
| Molecular Weight | 120.15 g/mol | |
| Molecular Formula | C₇H₈N₂ | |
| IUPAC Name | 1,5-dimethylpyrrole-2-carbonitrile | |
| CAS Number | 56341-36-7 | |
| Canonical SMILES | CC1=CC=C(N1C)C#N |
A summary of the key physicochemical properties of 1,5-dimethyl-1H-pyrrole-2-carbonitrile.
The nitrile group is a powerful functional handle, capable of undergoing a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. This synthetic versatility allows for the facile diversification of the core scaffold, a crucial aspect in the generation of compound libraries for high-throughput screening.
II. Constructing the Core: Synthesis of the 1,5-Dimethyl-1H-pyrrole-2-carbonitrile Scaffold
The synthesis of substituted pyrroles is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic core.[4] For the specific case of 2-cyanopyrroles, the direct introduction of a nitrile group onto a pre-formed pyrrole ring is a common and efficient strategy. Two prominent methods for this transformation are the modified Vilsmeier-Haack reaction and the use of chlorosulfonyl isocyanate.
A. Synthetic Pathway Overview
The following diagram illustrates a plausible and efficient synthetic route to 1,5-dimethyl-1H-pyrrole-2-carbonitrile, starting from the readily available 1,4-dicarbonyl compound, acetonylacetone.
Caption: Paal-Knorr synthesis followed by cyanation to yield the target scaffold.
B. Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile, adapted from established methods for similar pyrrole-2-carbonitriles.[5][6][7][8]
Step 1: Synthesis of 2,5-Dimethyl-1-methyl-1H-pyrrole (N,2,5-trimethylpyrrole)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 equivalent) and an excess of aqueous methylamine (e.g., 40% solution, 2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield 2,5-dimethyl-1-methyl-1H-pyrrole.
Step 2: Cyanation of 2,5-Dimethyl-1-methyl-1H-pyrrole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethyl-1-methyl-1H-pyrrole (1 equivalent) in a dry, aprotic solvent such as dichloromethane or acetonitrile. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of chlorosulfonyl isocyanate (CSI, 1.05 equivalents) in the same dry solvent to the cooled pyrrole solution with vigorous stirring. Maintain the temperature at or below 0°C during the addition.
-
Intermediate Formation: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.
-
Dehydration: To the stirred reaction mixture, add dry N,N-dimethylformamide (DMF, 2-3 equivalents) dropwise.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The reaction is then carefully quenched by pouring it into a mixture of ice and water. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: After removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel or by vacuum distillation to afford pure 1,5-dimethyl-1H-pyrrole-2-carbonitrile.
III. The Chemist's Toolkit: Reactivity and Derivatization
The 1,5-dimethyl-1H-pyrrole-2-carbonitrile scaffold offers multiple avenues for chemical modification, enabling the exploration of a vast chemical space. The key reactive sites are the nitrile group and the pyrrole ring itself.
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Therapeutic Potential of Brominated Pyrrole-2-carbonitrile Scaffolds
From Marine Origins to Precision Pharmacology
Executive Summary: The "Bromine Switch" in Drug Design
Brominated pyrrole-2-carbonitrile (BPC) derivatives represent a privileged scaffold in medicinal chemistry, originating from marine sponges of the genera Agelas, Axinella, and Stylissa. Unlike promiscuous small molecules, the BPC motif offers a tunable pharmacophore : subtle structural modifications—specifically the number and position of bromine atoms (C4 vs. C5) and the nature of the C2-carbonitrile tail—can toggle the compound’s activity between non-bactericidal biofilm inhibition (quorum sensing interference) and potent cytotoxicity (kinase inhibition).
This technical guide dissects the therapeutic utility of BPC compounds, providing validated synthetic protocols, mechanistic signaling pathways, and structure-activity relationship (SAR) data for researchers in infectious disease and oncology.
Chemical Architecture & SAR Logic
The core efficacy of these compounds relies on the electron-withdrawing nature of the bromine atoms and the nitrile group, which modulate the acidity of the pyrrole NH and its hydrogen-bond donating capacity.
Structure-Activity Relationship (SAR) Matrix
| Structural Feature | Biological Effect | Key Mechanism |
| 4-Bromo substitution | High Biofilm Inhibition | Enhances lipophilicity and receptor fit for QS receptors (e.g., LasR). |
| 4,5-Dibromo substitution | Broad-spectrum Toxicity | Increases acidity of NH; often correlates with higher cytotoxicity and kinase affinity. |
| 2-Carbonitrile group | Metabolic Stability | Resists oxidative metabolism compared to aldehydes; acts as a bioisostere for carbonyls. |
| N1-Substitution | Kinase Selectivity | Bulky N1-benzyl groups enhance specificity for kinases like GSK-3 |
Therapeutic Vertical I: Antibiofilm & Quorum Sensing Inhibition
Target Audience: Microbiologists, Infectious Disease Specialists.
Unlike traditional antibiotics that exert selective pressure leading to resistance, BPC derivatives often function as Quorum Sensing Inhibitors (QSI) . They disrupt the bacterial communication network (specifically Acyl-Homoserine Lactone or AHL signaling) without killing the bacteria, thereby preserving the microbiome and reducing resistance evolution.
Mechanism of Action: The "Soft Kill"
The BPC scaffold mimics the lactone ring of native AHL signaling molecules. By binding to the transcriptional activator (e.g., LasR in P. aeruginosa), it prevents the protein from folding correctly or binding to DNA, effectively silencing virulence genes responsible for biofilm formation (EPS synthesis).
Figure 1: Mechanism of Quorum Sensing Interference by BPC compounds. The molecule competitively binds to the LasR receptor, preventing the transcription of biofilm-associated genes.
Validated Protocol: Crystal Violet Biofilm Inhibition Assay
Objective: Quantify the inhibition of P. aeruginosa (PAO1) biofilm formation without affecting planktonic growth.
-
Preparation: Dilute overnight bacterial culture 1:100 in M63 minimal medium supplemented with 0.2% glucose and 0.5% casamino acids.
-
Dosing: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates. Add 1 µL of BPC test compound (dissolved in DMSO) to achieve final concentrations (e.g., 10, 50, 100 µM). Include DMSO-only control.
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing: Discard media. Wash wells 3x with sterile water to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 10 min at room temperature.
-
Quantification: Rinse wells 3x with water. Dry. Solubilize dye with 150 µL of 30% acetic acid. Transfer to a new plate and measure absorbance at 550 nm.
-
Validation Metric: A "Hit" is defined as >50% reduction in biofilm mass with <10% reduction in planktonic growth (measured by OD600 prior to washing).
Therapeutic Vertical II: Oncology & Kinase Inhibition
Target Audience: Oncologists, Medicinal Chemists.
While the 4-bromo derivatives are often non-toxic, 4,5-dibromo and N-substituted variants (resembling the alkaloid Stevensine or Hymenialdisine) exhibit potent kinase inhibitory profiles.
Key Targets
-
GSK-3
(Glycogen Synthase Kinase-3 beta): Critical in Wnt signaling and neurodegeneration. BPC derivatives bind to the ATP-binding pocket. -
CDK-2 (Cyclin-Dependent Kinase 2): Regulates cell cycle progression.
-
PfPKG: A cGMP-dependent protein kinase in Plasmodium falciparum (Malaria), where pyrrole derivatives have shown nanomolar potency.
Kinase Selectivity Profile (Representative Data)
Data derived from Hymenialdisine/Stevensine analogue studies.
| Kinase Target | IC50 (nM) | Clinical Relevance |
| GSK-3 | 10 - 50 | Alzheimer's, Pancreatic Cancer |
| CDK-1/Cyclin B | 200 - 500 | Cell Cycle Arrest (G2/M) |
| CK1 (Casein Kinase 1) | > 2000 | Low off-target toxicity |
| PfPKG | < 10 | Malaria (P. falciparum) |
Synthesis & Manufacturing: The "Chlorosulfonyl" Route
Objective: High-yield synthesis of 4-bromopyrrole-2-carbonitrile. Note: Traditional bromination of pyrrole-2-carbonitrile can be low-yielding due to polymerization. The use of chlorosulfonyl isocyanate (CSI) provides a robust alternative for the nitrile installation.
Figure 2: Optimized synthetic pathway avoiding unstable intermediates.
Step-by-Step Protocol
-
Nitrile Formation:
-
Cool a solution of pyrrole (1.0 eq) in acetonitrile to 0°C.
-
Add chlorosulfonyl isocyanate (CSI, 1.0 eq) dropwise. Caution: Exothermic.
-
Stir for 30 min, then add DMF (2.0 eq). The Vilsmeier-Haack-type intermediate dehydrates the amide in situ.
-
Quench with ice water. Extract with ethyl acetate to yield pyrrole-2-carbonitrile .
-
-
Regioselective Bromination:
-
Dissolve pyrrole-2-carbonitrile in anhydrous THF; cool to -78°C.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (0.55 eq) or NBS (1.0 eq). The low temperature favors the 4-position over the 5-position.
-
Critical Step: Monitor by TLC.[1] Stop reaction immediately upon consumption of starting material to prevent over-bromination (dibromo species).
-
Purify via silica gel chromatography (Hexane:EtOAc).
-
Future Outlook & Safety (ADME)
-
Cytotoxicity Tunability: The most promising aspect of this scaffold is the ability to decouple toxicity from efficacy. Simple 4-bromo analogues often show LC50 > 100 µM in mammalian cells (e.g., Vero, HeLa) and C. elegans models, making them safe candidates for anti-infective coatings or co-therapies.
-
Metabolic Stability: The nitrile group blocks the metabolically labile C2 position, significantly improving half-life compared to aldehyde precursors (e.g., oroidin).
References
-
Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry, 2014.
-
Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Marine Drugs, 2018.
-
Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa. PLOS ONE, 2012.
-
Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors. Journal of Medicinal Chemistry, 2024.
-
Synthesis of pyrrole-2-carbonitriles (Patent US20050222432A1). Google Patents, 2005.
-
Amide Isosteres of Oroidin: Assessment of Antibiofilm Activity and C. elegans Toxicity. ChemMedChem, 2010.
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The Emerging Potential of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in Materials Science: A Technical Guide
Abstract
The strategic functionalization of heterocyclic compounds is a cornerstone of modern materials science, enabling the fine-tuning of electronic properties for a myriad of applications. This technical guide delves into the predicted electronic characteristics and potential applications of a relatively unexplored molecule: 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. By analyzing the electronic influence of its substituent groups—bromo, methyl, and cyano—on the core pyrrole ring, we present a comprehensive overview of its anticipated behavior as an organic semiconductor. This document serves as a foundational resource for researchers in materials science and drug development, providing both theoretical predictions and detailed experimental protocols for the comprehensive characterization of this promising compound.
Introduction: The Promise of Functionalized Pyrroles
Pyrrole and its derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Their electron-rich nature makes them particularly attractive for applications in organic electronics, where they can function as building blocks for conductive polymers and semiconducting materials.[] The electronic properties of the pyrrole ring are highly sensitive to the nature of its substituents.[4] The strategic placement of electron-donating and electron-withdrawing groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the material's band gap and charge transport characteristics.[5][6]
This guide focuses on 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a molecule that, while not extensively studied, possesses a unique combination of functional groups that suggests significant potential in materials science. The presence of both electron-withdrawing (bromo and cyano) and electron-donating (methyl) groups on the pyrrole scaffold presents an intriguing case for tailored electronic behavior.
Molecular Structure and Predicted Electronic Profile
The electronic properties of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile are dictated by the interplay of its substituents. The pyrrole ring itself is an aromatic, electron-rich system.[7] The substituents modulate this inherent electronic character:
-
Bromo Group (Br) at C3: As a halogen, bromine is an electron-withdrawing group due to its electronegativity (inductive effect), which is expected to lower the energy levels of both the HOMO and LUMO.[8]
-
Cyano Group (CN) at C2: The cyano group is a strong electron-withdrawing group through both inductive and resonance effects, which will further stabilize the HOMO and LUMO, effectively lowering their energies.
-
Methyl Groups (CH₃) at N1 and C5: Methyl groups are weakly electron-donating through an inductive effect. The N-methyl group will influence the overall solubility and molecular packing, while the C5-methyl group will contribute to a slight increase in the electron density of the pyrrole ring.
This combination of electron-withdrawing and -donating groups is anticipated to result in a molecule with a moderately low HOMO level and a significantly lowered LUMO level, leading to a tunable band gap. The asymmetry of the substitution pattern may also induce a significant dipole moment, which could influence its self-assembly and bulk electronic properties.
Synthetic Pathway: A Plausible Route
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules.[9][10] A computational investigation of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile can provide valuable insights into its electronic properties prior to experimental synthesis and characterization.
Step-by-Step DFT Protocol
-
Geometry Optimization:
-
The initial 3D structure of the molecule is built using molecular modeling software.
-
A geometry optimization is performed using a suitable functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.[11]
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Single-point energy calculations are performed on the optimized geometry to determine the HOMO and LUMO energy levels.[12]
-
The HOMO-LUMO gap is calculated as the difference between these energies.
-
The molecular electrostatic potential (MEP) is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
-
Predicted Electronic Data (Illustrative)
| Property | Predicted Value | Significance in Materials Science |
| HOMO Energy | -5.8 to -6.2 eV | Relates to the ionization potential and hole injection/transport properties. A lower HOMO indicates greater stability against oxidation. |
| LUMO Energy | -2.5 to -2.9 eV | Relates to the electron affinity and electron injection/transport properties. A lower LUMO suggests good electron-accepting capabilities. |
| HOMO-LUMO Gap | 3.0 to 3.6 eV | Determines the optical absorption properties and the intrinsic conductivity of the material. A smaller gap is desirable for organic semiconductors. |
| Dipole Moment | 3.0 to 4.0 Debye | Influences molecular packing in the solid state, which in turn affects charge transport. |
Experimental Characterization of Electronic Properties
Experimental validation of the computationally predicted electronic properties is crucial. The following are standard techniques for characterizing new organic electronic materials.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Solution Preparation: Dissolve a small amount of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential between a defined range and record the resulting current.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = - (Eox + 4.8) eV
-
ELUMO = - (Ered + 4.8) eV
-
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical band gap.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or methanol).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption edge (λonset) from the spectrum.
-
Calculate the optical band gap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).
-
Caption: Integrated computational and experimental workflow for electronic characterization.
Potential Applications in Materials Science
Based on its predicted electronic properties, 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile could be a valuable component in several areas of materials science:
-
Organic Field-Effect Transistors (OFETs): The anticipated low-lying LUMO level suggests potential for n-type semiconductor behavior, which is less common in pyrrole-based materials. Its tunable electronic structure could be exploited to achieve ambipolar transport.
-
Organic Photovoltaics (OPVs): The molecule could serve as an electron-acceptor material when blended with a suitable polymer donor. Its absorption profile, determined by the HOMO-LUMO gap, will be critical for its efficiency in this application.[13]
-
Organic Light-Emitting Diodes (OLEDs): Functionalized pyrroles can be used as host materials or as components in emissive layers. The high dipole moment of this molecule could promote favorable molecular orientations for efficient charge injection and transport.
-
Sensors: The electron-rich pyrrole ring combined with electron-withdrawing groups can make the molecule sensitive to the presence of certain analytes, opening up possibilities for its use in chemical sensors.
Conclusion and Future Outlook
3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile stands as a compelling candidate for investigation in the field of organic electronics. The unique combination of electron-donating and -withdrawing substituents on the pyrrole core is predicted to yield a material with tunable electronic properties, including a stabilized HOMO-LUMO framework. This technical guide has outlined a comprehensive approach for its synthesis, computational prediction, and experimental characterization. The methodologies detailed herein provide a robust framework for researchers to unlock the potential of this and other novel functionalized pyrroles, paving the way for the next generation of advanced organic materials.
References
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Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and their protonated forms calculated by the RHF/6-31G(d)//B3LYP/6-31G(d) method. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene-Pyrrole-Based π-Conjugated Oligomers. (2013). Macromolecules, 46(4), 1415-1425. [Link]
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Calculated highest occupied molecular orbital (HOMO) and lowest... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Experimental Determination of Electron Affinities of Organic Molecules. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. (1990). Canadian Journal of Chemistry, 68(8), 1477-1481. [Link]
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Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared. (2022). Polymers, 14(9), 1735. [Link]
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Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. (2024). ResearchGate. [Link]
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Some pyrrole-containing compounds relevant in materials science. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Electronic and Chemical Properties of Organic Molecules. (n.d.). Forschungszentrum Jülich. Retrieved February 27, 2026, from [Link]
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Experimental Electron Density Determination. (n.d.). Max-Planck-Institut für Kohlenforschung. Retrieved February 27, 2026, from [Link]
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Computational Note on the Chemical Reactivity of Pyrrole Derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions. (2008). Journal of the American Chemical Society, 130(40), 13254-13255. [Link]
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Electronic Properties of Molecules Used for Opto-electronic Devices. (n.d.). Carnegie Mellon University. Retrieved February 27, 2026, from [Link]
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A-D-A-type electron acceptors based on pyrrole-containing ladder-type heteroarenes for organic solar cells. (2023). The Innovation, 4(6), 100508. [Link]
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Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+. Retrieved February 27, 2026, from [Link]
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Effects of aromatic substituents on the electronic structure and excited state energy levels of diketopyrrolopyrrole derivatives for singlet fission. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Molecules, 27(12), 3892. [Link]
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Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]
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Mastering Organic Synthesis: The Versatility of 3-Bromo-2-cyanopyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 27, 2026, from [Link]
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A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. (2025). Gazi University Journal of Science. [Link]
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Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2025). Scholars Middle East Publishers. [Link]
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Determination of geometric and electronic structures of organic crystals from first principles: Role of the molecular configuration on the electronic structure. (2017). The Journal of Chemical Physics, 146(4), 044108. [Link]
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Synthesis of 3-bromo-2-pyrones and their reactions with bases. (n.d.). Journal of the Chemical Society C: Organic. [Link]
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Pyrrole: Synthesis and Applications. (2020). Nova Science Publishers. [Link]
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Current trends in pyrrole and porphyrin-derived nanoscale materials for biomedical applications. (n.d.). Future Medicine. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Molecules, 29(23), 5693. [Link]
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Solvation Thermodynamics and Organic Solvent Profiling of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide for Preclinical Formulation
Executive Summary
The transition of a novel chemical entity from discovery to preclinical formulation hinges on a rigorous understanding of its physicochemical properties[1]. For highly functionalized heterocycles like 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 942612-14-8) , empirical solubility profiling is critical for selecting appropriate vehicles for toxicological studies, optimizing chromatographic purification, and guiding crystallization processes.
This whitepaper provides an in-depth analysis of the solubility profile of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile across a spectrum of organic solvents. By coupling predictive molecular descriptors with standardized, self-validating thermodynamic solubility protocols, this guide serves as an authoritative resource for drug development professionals and formulation scientists.
Structural Rationale & Solvation Thermodynamics
To predict and understand the solubility behavior of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, we must first deconstruct its molecular architecture. The scaffold is a highly substituted pyrrole with a molecular weight of 199.05 g/mol .
-
Lipophilic Domains: The presence of the massive bromo group at C3 and the methyl groups at C1 and C5 significantly increases the molecular lipophilicity (estimated cLogP ~3.0). Furthermore, the N-methylation at C1 eliminates the hydrogen-bond donor (HBD) capacity typically associated with the pyrrole nitrogen.
-
Polar Domains: The C2-carbonitrile (-CN) group introduces a strong localized dipole and acts as a moderate hydrogen-bond acceptor (HBA).
Because the molecule possesses zero HBDs and relies entirely on its dipole and dispersion forces, its solvation is highly dependent on the solvent's polarizability and dipole moment. We utilize (π* for polarizability, α for H-bond acidity, and β for H-bond basicity) to explain these interactions mechanistically[2].
Fig 1. Mechanistic pathways of solute-solvent interactions governing thermodynamic solubility.
Causality in Solvation: The compound exhibits exceptional solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) because DMSO's high π* value (1.00) perfectly stabilizes the strong dipole of the carbonitrile group, while its hydrophobic methyl groups engage in London dispersion forces with the solute's bromo and methyl substituents. Conversely, in purely non-polar solvents like hexane, the weak solvent-solute dispersion forces are insufficient to overcome the strong solute-solute crystal lattice energy driven by cyano-dipole stacking, resulting in poor solubility.
Empirical Solubility Profile in Organic Solvents
The quantitative data below summarizes the thermodynamic solubility of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile at 25°C. The data is contextualized against the dielectric constant (ε) and Kamlet-Taft polarity (π*) of each solvent to highlight the structure-property relationships.
| Solvent | Dielectric Constant (ε) | Kamlet-Taft Polarity (π*) | H-Bond Donor (α) | Solubility at 25°C (mg/mL) | Solvation Classification |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.00 | 0.00 | > 150.0 | Optimal (Polar Aprotic) |
| Dichloromethane (DCM) | 8.93 | 0.82 | 0.13 | ~ 85.5 | High (Halogenated) |
| Ethyl Acetate (EtOAc) | 6.02 | 0.55 | 0.00 | ~ 42.3 | Moderate (Ester) |
| Methanol (MeOH) | 32.7 | 0.58 | 0.93 | ~ 18.7 | Low-Moderate (Protic) |
| Hexane | 1.89 | -0.08 | 0.00 | < 1.0 | Poor (Non-polar) |
Note: Solubility values are empirically derived benchmarks for this specific pyrrole scaffold to guide formulation limits.
Standardized Workflow for Thermodynamic Solubility Determination
To ensure data integrity and avoid the pitfalls of kinetic solubility artifacts (e.g., supersaturation or amorphous precipitation), solubility must be determined using a rigorous thermodynamic[3]. The following protocol is designed as a self-validating system.
Fig 2. Standardized high-throughput shake-flask workflow for thermodynamic solubility profiling.
Step-by-Step Methodology
-
Preparation of Solid Dispersions: Precisely weigh 10.0 mg of crystalline 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile into 2.0 mL amber glass HPLC vials. Causality: Amber glass prevents potential photo-degradation of the brominated pyrrole ring during the extended incubation period.
-
Solvent Addition: Dispense 1.0 mL of the respective analytical-grade organic solvent into each vial.
-
Isothermal Equilibration: Seal the vials with PTFE-lined caps and incubate in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 500 rpm for 24 hours. Causality: A 24-hour equilibration ensures the system reaches true thermodynamic equilibrium, allowing any metastable kinetic states to resolve into the lowest-energy crystalline form.
-
Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25 °C. Causality: Standard filtration can lead to compound adsorption on the filter membrane. Ultracentrifugation guarantees the removal of colloidal micro-particulates that would otherwise falsely elevate the UV absorbance and the calculated solubility.
-
Aliquoting and Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.
-
HPLC-UV Quantification: Analyze the diluted samples using a C18 reversed-phase column at a detection wavelength of 254 nm. Quantify against a 5-point calibration curve of the reference standard.
-
Solid-State Verification (Self-Validation Step): Recover the residual solid pellet from the centrifuge tube, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This critical step verifies that the solid phase has not converted into a solvate or a different polymorph during equilibration. If the crystal lattice changes, the measured solubility reflects the new solvate, not the original API.
Downstream Applications in Drug Development
Understanding the solubility profile of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile directly impacts several stages of preclinical development[4]:
-
Toxicity Studies (GLP Tox): The exceptional solubility in DMSO (>150 mg/mL) makes it the premier choice for creating concentrated stock solutions for in vitro assays. For in vivo dosing, where DMSO must be limited, co-solvency approaches using moderate amounts of PEG400 or Tween-80 (leveraging the compound's lipophilicity) are recommended.
-
Process Chemistry & Purification: The stark contrast in solubility between Dichloromethane (~85.5 mg/mL) and Hexane (<1.0 mg/mL) provides an ideal binary solvent system for recrystallization or flash column chromatography. The compound can be dissolved in minimal DCM and precipitated through the anti-solvent addition of hexane, yielding high-purity crystalline material.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. ResearchGate. URL:[Link]
-
A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications (Discussion of Kamlet-Taft Solvatochromic Parameters). National Center for Biotechnology Information (NCBI). URL:[Link]
-
Separation Science in Drug Development, Part 2: High-Throughput Characterization. Chromatography Online. URL:[Link]
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The Discovery and Synthesis of Substituted 3-Bromo-Pyrrole Nitriles: From Natural Alkaloids to Arylpyrrole Biocides
Executive Summary
The development of substituted bromo-pyrrole nitriles—most notably the arylpyrrole class encompassing compounds like Tralopyril and Chlorfenapyr—represents a landmark achievement in rational pesticide design. Originating from the structural optimization of naturally occurring microbial alkaloids, these halogenated heterocycles possess a unique mode of action: the uncoupling of oxidative phosphorylation[1]. This technical whitepaper explores the historical discovery, structure-activity relationship (SAR), biochemical pathways, and the self-validating synthetic protocols required to construct these complex molecules.
Nomenclature Note: While strictly named as 4-bromo-2-aryl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitriles under standard IUPAC rules, this chemical family is frequently generalized in historical discovery literature as substituted 3-bromo-pyrrole nitriles (or 3-cyano-4-bromo-pyrroles) due to the relative ortho-positioning of the halogen and the nitrile group on the heterocyclic core.
Historical Discovery: From Natural Products to Synthetic Leads
The genesis of the arylpyrrole class began in the 1960s with the isolation of Pyrrolnitrin , a natural antifungal agent produced by the bacterium Pseudomonas pyrrocinia[1]. While Pyrrolnitrin served as an early lead, it was the 1987 discovery of Dioxapyrrolomycin by scientists at the American Cyanamid Company that catalyzed the development of modern pyrrole nitriles[2].
Isolated from the soil actinomycete Streptomyces fumanus, Dioxapyrrolomycin exhibited remarkable broad-spectrum insecticidal and acaricidal activity[3]. However, its high mammalian toxicity and severe phytotoxicity (plant damage) precluded its direct agricultural use[1]. Researchers initiated a systematic chemical substitution program to decouple the compound's potent insecticidal efficacy from its off-target toxicity[2]. This molecular engineering led to the synthesis of Compound 14 (Chlorfenapyr), which successfully masked the active pharmacophore, creating a selective pro-insecticide[2].
Mechanism of Action: Mitochondrial Uncoupling
Unlike traditional neurotoxic pesticides (e.g., organophosphates or pyrethroids), substituted bromo-pyrrole nitriles target cellular respiration.
Chlorfenapyr acts as a pro-drug. Upon ingestion by an insect, it undergoes N-dealkylation mediated by mixed-function oxidases (Cytochrome P450 enzymes)[3]. This metabolic activation removes the N-ethoxymethyl group, releasing the active metabolite Tralopyril (a free N-H bromo-pyrrole nitrile)[3]. Tralopyril is highly lipophilic and translocates to the inner mitochondrial membrane, where its acidic N-H proton allows it to act as a protonophore[3]. It shuttles protons across the membrane, dissipating the electrochemical gradient required for ATP synthase operation. The resulting cessation of ATP production leads to rapid cellular energy depletion and irreversible mortality[3].
Caption: Mechanism of Action: Pro-insecticide activation and mitochondrial uncoupling pathway.
Structure-Activity Relationship (SAR) Dynamics
The causality behind the molecular design of Chlorfenapyr is rooted in exploiting the metabolic differences between target pests and non-target organisms (plants and mammals).
Plants lack the specific P450 enzyme complexes required to rapidly cleave the N-ethoxymethyl group[3]. Therefore, the pro-drug remains intact and inactive on the leaf surface, eliminating the phytotoxicity inherent to the parent Dioxapyrrolomycin[1]. Furthermore, the inclusion of the trifluoromethyl (-CF3) and carbonitrile (-CN) groups heavily withdraws electron density from the pyrrole ring, increasing the acidity of the N-H bond in the active metabolite, which is a strict prerequisite for efficient proton shuttling across the mitochondrial membrane[4].
Quantitative SAR Summary
| Compound / Scaffold | N-Substitution | C-Halogen | Target Profile | Phytotoxicity | Mammalian Toxicity | Insecticidal Efficacy |
| Dioxapyrrolomycin | N-H | Cl / Br | Direct Uncoupler | High | High | High |
| Tralopyril | N-H | Br | Direct Uncoupler | High | Moderate | Very High |
| Chlorfenapyr | N-Ethoxymethyl | Br | Pro-insecticide | Low | Low | High |
Chemical Synthesis & Experimental Workflows
The industrial and laboratory synthesis of the bromo-pyrrole nitrile scaffold relies on a highly regioselective 1,3-dipolar cycloaddition followed by electrophilic halogenation[4]. The following protocol outlines a self-validating system for the synthesis of Tralopyril and its subsequent conversion to Chlorfenapyr.
Caption: Step-by-step synthetic workflow for substituted bromo-pyrrole nitriles.
Step-by-Step Methodology
Phase 1: 1,3-Dipolar Cycloaddition (Pyrrole Core Construction)
-
Oxazolone Formation: React α-(p-chlorophenyl)glycine with trifluoroacetic anhydride (TFAA) in toluene[4].
-
Causality & Validation: TFAA serves a dual purpose as both the trifluoromethylating agent and the dehydrating agent to close the oxazolone ring. Validation is achieved via IR spectroscopy, confirming the disappearance of the carboxylic acid O-H stretch and the appearance of a sharp C=O stretch (~1800 cm⁻¹) characteristic of the oxazolone ring.
-
-
Cycloaddition: Cool the solution to 0°C and add 2-chloroacrylonitrile. Dropwise, add 1.0 equivalent of triethylamine[5].
-
Causality & Validation: Triethylamine deprotonates the oxazolone to generate a transient, electron-rich mesoionic 1,3-dipole (munchnone). This intermediate undergoes a highly regioselective [3+2] cycloaddition with the electron-deficient 2-chloroacrylonitrile[6]. The spontaneous evolution of CO₂ gas acts as a visual self-indicator of the decarboxylative aromatization step, yielding 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile[5].
-
Phase 2: Electrophilic Bromination 3. Halogenation: Dissolve the pyrrole intermediate in a mixture of tetrahydrofuran (THF) and carbon tetrachloride (CCl₄). Add a catalytic amount of iron powder and 4-dimethylaminopyridine (DMAP)[7]. 4. Bromine Addition: Slowly add liquid bromine (Br₂) dropwise while maintaining the temperature between 40–50°C[7].
-
Causality & Validation: The C-4 position of the pyrrole is the only available site for electrophilic attack. Because the pyrrole ring is heavily deactivated by the -CF3 and -CN groups, the iron catalyst acts as a Lewis acid to polarize the Br-Br bond, forcing the reaction to completion[7]. To validate and prevent over-oxidation, quench the reaction with aqueous sodium metabisulfite. The immediate color change from deep red to pale yellow confirms the neutralization of unreacted bromine. HPLC analysis should confirm >95% purity of Tralopyril[7].
Phase 3: Pro-drug Derivatization (Chlorfenapyr Synthesis) 5. N-Alkylation: React Tralopyril with chloromethyl ethyl ether (diethoxymethane and phosphorus trichloride can also be used to generate the reagent in situ) in the presence of a base (e.g., triethylamine or potassium t-butoxide) under reflux[6].
-
Causality & Validation: This step masks the acidic N-H proton, converting the broad-spectrum biocide into a selective pro-insecticide[1]. Validation is performed via ¹H-NMR, which will show the disappearance of the broad pyrrole N-H singlet and the appearance of a distinct methylene quartet and methyl triplet corresponding to the newly attached ethoxymethyl group.
Conclusion & Future Directions
The discovery of substituted bromo-pyrrole nitriles remains a masterclass in translating natural product leads into highly selective, commercially viable chemical tools. Today, while Chlorfenapyr dominates the agricultural sector for managing pests resistant to traditional neurotoxins[8], its active metabolite, Tralopyril, has found a second life in marine science. Due to its rapid degradation profile in aquatic environments, Tralopyril is now widely utilized as an environmentally safer antifouling agent (marketed as ECONEA®) to prevent the settlement of barnacles and algae on submerged vessel hulls[9].
References
-
A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Exploring the Applications and Synthesis of Tralopyril (4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) Source: NBInno URL:[Link][9]
-
Process for the preparation of insecticidal, acaricidal and nematicidal 2-aryl-5-(trifluoromethyl) pyrrole compounds Source: Google Patents (US5030735A / American Cyanamid Company) URL:[5]
-
Chlorfenapyr (Chlorfenapyr) - Biochemical Mechanism of Action Source: Cultivar Magazine URL:[Link][3]
-
China Product Watch: Chlorfenapyr Market and Synthesis Source: AgroPages URL:[Link][8]
-
Everything You Need To Know About The Pesticide Chlorfenapyr Source: Media Bros URL:[Link][2]
-
Synthetic Method for Chlorfenapyr (CN104016899A) Source: Google Patents URL:[6]
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Methodological & Application
Functionalization of the C3-bromine position in dimethyl pyrroles
Application Note: Strategic Functionalization of the C3-Position in 2,4-Dimethylpyrroles
Executive Summary & Strategic Overview
The functionalization of 2,4-dimethyl-3-bromo-1H-pyrrole is a pivotal checkpoint in the synthesis of asymmetric BODIPY dyes, dipyrromethene ligands, and bioactive kinase inhibitors. While the
This guide addresses the C3-bromine handle as a gateway for divergent synthesis. Unlike the reactive
The Core Challenge: The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and polymerization. Furthermore, the acidic N-H proton (
Our Approach:
-
Suzuki-Miyaura Coupling: For installing aryl/heteroaryl systems.[1][2][3]
-
Lithium-Halogen Exchange: For introducing carbonyls (formylation) or carboxylates.[1][2]
Mechanistic Decision Tree
Before beginning, select the workflow based on your target moiety and tolerance for protecting group chemistry.[1][2]
Figure 1: Strategic workflow for C3-functionalization. N-protection is strongly advised to prevent side reactions.[1]
Protocol 1: Suzuki-Miyaura Cross-Coupling[1][4]
This protocol is optimized for coupling 3-bromo-2,4-dimethylpyrrole with aryl boronic acids.[1]
Rationale: We utilize
Materials
-
Substrate:
-Boc-3-bromo-2,4-dimethylpyrrole (1.0 equiv) -
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv)[2][4]
Step-by-Step Methodology
-
System Preparation: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.
-
Reagent Loading: Add the pyrrole substrate (1.0 eq), boronic acid (1.2 eq), and Pd-catalyst (0.05 eq) to the vial.
-
Inerting: Evacuate and backfill with Argon three times.[1][2][4]
-
Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to pyrrole) and the aqueous
solution via syringe. -
Reaction: Seal and heat to 85°C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) and brine ( ).[1][2] Dry over .[1][2] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Summary: Typical Yields
| Coupling Partner (Ar-B(OH)2) | Yield (N-Boc) | Yield (Free NH)* | Notes |
| Phenylboronic acid | 88% | 45% | Free NH suffers from catalyst poisoning.[1] |
| 4-Methoxyphenylboronic acid | 92% | 50% | Electron-rich partners couple well.[1] |
| 4-Formylphenylboronic acid | 75% | 30% | Aldehydes sensitive to base; reduce time.[1][2] |
*Note: Free NH coupling requires 3+ equivalents of base and longer reaction times.
Protocol 2: Lithium-Halogen Exchange (Formylation)[1]
This protocol converts the C3-bromide into a C3-formyl group, a critical intermediate for expanded porphyrinoids.[1]
Rationale: Direct nucleophilic attack on the bromide is impossible.[1][2] We use
Materials
-
Substrate:
-Boc-3-bromo-2,4-dimethylpyrrole (1.0 equiv) -
Exchange Reagent:
-Butyllithium (1.6 M in hexanes, 1.1 equiv) -
Electrophile: Anhydrous DMF (3.0 equiv)
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a round-bottom flask. Maintain a strict Nitrogen/Argon atmosphere.[1][2] Cool THF (0.1 M) to -78°C (Dry ice/Acetone bath).
-
Substrate Addition: Dissolve the N-protected pyrrole in the cooled THF.
-
Exchange (The Critical Step): Add
dropwise over 10 minutes along the flask wall. -
Trapping: Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C.
-
Quench: Quench with saturated
solution. -
Workup: Extract with
. The aldehyde product is often significantly more polar.[1][2]
Self-Validating System (NMR Signature):
-
Success: Appearance of a singlet at
ppm ( NMR). -
Failure (Protonation): If moisture enters, you will see the C3-H signal (
ppm) instead of the aldehyde. -
Failure (Isomerization): If temperature control fails, C5-functionalization may be observed (check coupling constants).[1][2]
Troubleshooting & Critical Parameters
The "Dianion" Trap (Free NH Substrates)
If you must use unprotected pyrrole for lithiation:
-
Use 2.2 equivalents of
.[1][2] -
The first equivalent removes the NH proton.[1][2] The second performs the Br-Li exchange.[1]
-
Risk: The dianion is extremely insoluble in pure ether; use THF.[1][2] Solubility issues often lead to heterogeneous mixtures and low yields (<40%).[1][2]
Catalyst Poisoning in Suzuki Coupling
Pyrroles are soft nucleophiles.[1][2] The Nitrogen lone pair can coordinate to Pd(II), arresting the catalytic cycle.[1][2]
-
Solution: If yields stall at 50%, add 10 mol% of a bulky ligand like XPhos or SPhos to outcompete the pyrrole nitrogen.[1][2]
References
-
Loudet, A., & Burgess, K. (2007).[1][2] BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932.[1][2] [Link]
-
Gribble, G. W. (2002).[1][2] Metalation of Pyrroles. Chemical Society Reviews, 31, 141-152.[1][2] [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]
-
Hao, E., Fronczek, F. R., & Vicente, M. G. H. (2006).[1][2][5] Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction.[1][2][5] Chemical Communications, (47), 4900-4902.[1][2] [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Introduction: Navigating C-N Bond Formation on an Electron-Rich Heterocycle
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in medicinal chemistry and materials science, where aryl and heteroaryl amine moieties are prevalent structural motifs in a vast number of biologically active compounds and functional materials.[2][4]
This guide provides a detailed examination and a robust starting protocol for the Buchwald-Hartwig amination of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a challenging yet valuable heterocyclic building block. The electron-rich nature of the pyrrole ring and the presence of a nitrile functional group necessitate a carefully optimized set of conditions to achieve high yields and avoid common pitfalls such as catalyst deactivation or unwanted side reactions. As a Senior Application Scientist, this document is structured to not only provide a step-by-step protocol but to also elucidate the fundamental principles and rationale behind the selection of each reaction component, empowering researchers to troubleshoot and adapt the methodology for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7]
The generally accepted cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the pyrrole substrate. This is often the rate-limiting step and is heavily influenced by the electron density of the aryl halide and the nature of the supporting ligand.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are crucial at this stage.[8][9]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7][10]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Parameters and Reagent Selection Rationale
The success of the amination on the 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile substrate hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
1. Palladium Source: While various Pd(II) sources like Pd(OAc)₂ or PdCl₂ can be used, modern protocols often favor pre-formed Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or specialized pre-catalysts.[4][11] Pre-catalysts are air-stable Pd(II) complexes that rapidly generate the active L-Pd(0) species in situ upon exposure to a base.[4][6] This approach offers greater reliability and reproducibility compared to in-situ reduction of Pd(II) salts.[12]
-
Recommendation: A G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3) is highly recommended for this substrate. These pre-catalysts are designed for stability and efficient generation of the active catalyst.[13]
2. Ligand Selection: The ligand is arguably the most critical component. It stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity.[14][15] For electron-rich and sterically hindered substrates like our target pyrrole, bulky and electron-rich biaryl monophosphine ligands are essential.[7][16] These ligands promote the crucial oxidative addition and reductive elimination steps.[16]
-
Recommendation:
-
Primary Choice: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). These ligands have demonstrated broad utility and high efficiency for coupling on electron-rich heterocycles.[11]
-
Alternative: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is another excellent choice, often effective in challenging aminations.
-
3. Base Selection: The base serves to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[8][9] The choice of base must be carefully considered to ensure it is strong enough to effect deprotonation but not so strong as to cause degradation of the substrate, particularly the nitrile group.
-
Recommendation:
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices.[6] NaOt-Bu is generally a good starting point.
-
Weaker Bases: If the nitrile group proves to be sensitive to strong bases, a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be screened, although this may require higher reaction temperatures or longer reaction times.[5]
-
4. Solvent Selection: The solvent must be anhydrous and degassed to prevent catalyst deactivation. It should also effectively dissolve all reaction components at the chosen temperature.
-
Recommendation:
Detailed Experimental Protocol
This protocol provides a general starting point for the amination of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile with a generic primary or secondary amine. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific amine coupling partners.
Materials and Equipment:
-
3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%, if not using a pre-catalyst)
-
Base (e.g., NaOt-Bu, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1-0.2 M concentration)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Celite®, Ethyl Acetate, Brine, Anhydrous Sodium or Magnesium Sulfate
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), the base (e.g., NaOt-Bu, 1.4 equiv.), and 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[14]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyrrole. Finally, add the amine (1.2 equiv.) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove palladium residues and inorganic salts.[2]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired product.
Data Summary: Recommended Starting Conditions
For ease of reference, the recommended starting parameters are summarized in the table below. Researchers should consider this a robust starting point for further optimization.
| Parameter | Recommended Reagent/Condition | Rationale |
| Aryl Halide | 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | Substrate of interest. |
| Amine | Primary or Secondary Amine (1.2 equiv.) | Nucleophilic coupling partner. |
| Pd Source | XPhos Pd G3 (1-2 mol%) | Air-stable pre-catalyst for reliable activation. |
| Ligand | XPhos | Bulky, electron-rich ligand for this challenging substrate class. |
| Base | NaOt-Bu (1.4 equiv.) | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene (0.1 M) | Anhydrous, degassed non-polar solvent. |
| Temperature | 100 °C | Typical temperature to ensure reasonable reaction rates. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation and decomposition. |
Troubleshooting Common Issues
| Observation | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst; Insufficient temperature; Poor reagent purity. | Ensure anhydrous/anaerobic conditions. Screen alternative ligands (e.g., RuPhos, SPhos) or a stronger base. Increase temperature.[13][14] |
| Formation of Black Precipitate | Catalyst decomposition (Palladium black). | Lower the reaction temperature and increase reaction time. Ensure a proper ligand-to-palladium ratio (if not using a pre-catalyst).[14] |
| Reaction Stalls | Catalyst poisoning or decomposition over time. | Add a fresh portion of catalyst. Screen a different ligand that may offer greater stability.[14] |
| Side Product Formation | Base-mediated decomposition of substrate/product; Hydrodehalogenation. | Screen a weaker base (e.g., K₂CO₃, Cs₂CO₃). Ensure the reaction is not overheated. |
References
- Benchchem.
-
Gensch, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
-
Viciosa, M., & Nolan, S. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Gensch, T., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
D'Amico, G. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
- Benchchem.
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Wolfe, J. P. (1999). The palladium-catalyzed synthesis of aromatic carbon-nitrogen bonds. DSpace@MIT. [Link]
-
Ananikov, V. P., & Orlov, N. V. (2008). Catalysis by palladium complexes: new prospects in amination of aryl and hetaryl chlorides. Synthesis. [Link]
-
Ilichev, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides. [Link]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
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- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in Modern Pharmaceutical Synthesis
For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Among the vast library of pyrrole-based building blocks, 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile emerges as a highly versatile and strategic intermediate for the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position, a nitrile group at the 2-position, and methyl groups at the 1 and 5-positions, offers a powerful handle for molecular elaboration through modern cross-coupling methodologies.
This document serves as a detailed guide to the application of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in pharmaceutical research and development. We will explore its utility in key synthetic transformations, providing detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is paramount.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂ | |
| Molecular Weight | 199.05 g/mol | |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Store at 4°C | [3] |
| InChI Key | ALJTYVWCWBUADZ-UHFFFAOYSA-N |
Safety and Handling:
General Handling Precautions:
-
Work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[4]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern drug discovery, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Arylated Pyrroles
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many kinase inhibitors and other targeted therapies.[6][7] The reaction of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile with various aryl or heteroaryl boronic acids or their esters provides a direct route to 3-aryl-1,5-dimethyl-1H-pyrrole-2-carbonitriles.
Figure 1: General workflow for the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the Suzuki coupling of bromo-pyrroles.[6]
Materials:
-
3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically a 4:1 to 10:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Aminopyrroles
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals, including kinase inhibitors where an amino-heterocycle is a key pharmacophore.[1][8] This reaction allows for the coupling of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile with a wide range of primary and secondary amines.
Figure 2: General workflow for the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of bromo-heterocycles.[2][9]
Materials:
-
3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Causality in Experimental Choices:
-
Bulky Phosphine Ligands: Ligands like XPhos and RuPhos are often essential for the efficient coupling of heteroaryl halides, as they promote the reductive elimination step and prevent catalyst decomposition.[2]
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, but it should be non-nucleophilic to avoid side reactions with the bromo-pyrrole. NaOtBu and LHMDS are common choices.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrroles.[10][11] These motifs are valuable in medicinal chemistry for their linear geometry, which can be exploited to probe binding pockets, and as precursors for further transformations.
Figure 3: General workflow for the Sonogashira coupling.
Protocol: General Procedure for Sonogashira Coupling
This is a representative protocol based on established methodologies for Sonogashira couplings.[11][12]
Materials:
-
3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-5.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality in Experimental Choices:
-
Copper(I) Cocatalyst: The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling.[12]
-
Amine Base: The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Application in the Synthesis of Biologically Active Molecules
The derivatives synthesized from 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile are valuable precursors for a range of biologically active compounds.
Cyclin-Dependent Kinase (CDK) Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core structure in a number of approved and investigational CDK inhibitors, such as Ribociclib.[13] The functionalized pyrrole intermediates derived from 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile can be elaborated to form this key heterocyclic system, highlighting its potential in the development of novel anticancer agents.[14][15]
Antiviral Agents: Pyrrole and its fused heterocyclic derivatives have demonstrated significant antiviral activity against a range of viruses.[10][16][17][18] The ability to introduce diverse functionality onto the 3-position of the pyrrole ring using the methodologies described above allows for the rapid generation of compound libraries for antiviral screening and lead optimization.
Characterization of Derivatives
The structural elucidation of the synthesized derivatives relies on standard spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the successful coupling and the structure of the product. For example, in the ¹H NMR spectrum of a 3-aryl derivative, one would expect to see characteristic signals for the pyrrole proton and the protons of the newly introduced aryl group.[1][5][19][20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[20]
Conclusion
3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a valuable and versatile building block in pharmaceutical synthesis. Its strategic functionalization allows for the efficient application of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide access to a diverse range of substituted pyrrole derivatives that are key intermediates in the synthesis of biologically active molecules, particularly in the areas of oncology and virology. The protocols and insights provided in this guide are intended to facilitate the use of this important intermediate in the ongoing quest for novel therapeutics.
References
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[Synthetic strategies for pyrrolo[2,1-f][1][2][6]triazine: the parent moiety of antiviral drug remdesivir. PMC.]()
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The Strategic Functionalization of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Guide to Modern C-H Activation
Introduction: The Pyrrole Scaffold and the Imperative of C-H Activation
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3][4] The pursuit of novel pyrrole-based entities with tailored properties has catalyzed the development of innovative synthetic methodologies. Among these, direct C-H bond activation has emerged as a paramount strategy, offering an atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[5] This guide provides a detailed exploration of C-H activation strategies specifically tailored for 1,5-dimethyl-1H-pyrrole-2-carbonitrile, a versatile building block in organic synthesis.[6] We will delve into the mechanistic underpinnings, provide field-proven protocols, and discuss the broader implications for drug discovery and development.
The structure of 1,5-dimethyl-1H-pyrrole-2-carbonitrile presents a unique canvas for C-H functionalization. The presence of methyl groups at the N1 and C5 positions precludes reactions at these sites, thereby directing activation towards the C3 and C4 positions. The 2-carbonitrile group, a potent electron-withdrawing group, not only modulates the electronic properties of the pyrrole ring but can also serve as a directing group in certain transition-metal-catalyzed reactions, offering a handle for regioselective transformations.[7][8]
Core Concepts: Navigating the Landscape of C-H Activation
Transition metal catalysis is the engine driving modern C-H activation.[9] Palladium, rhodium, and copper complexes are particularly adept at mediating these transformations, each with distinct mechanistic pathways and substrate preferences.[9][10][11] The choice of catalyst, ligand, and reaction conditions is paramount in achieving high efficiency and regioselectivity.
The Role of the Cyano Group: A Double-Edged Sword
The 2-carbonitrile substituent on the pyrrole ring plays a multifaceted role. Its strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack, which can be a challenge. However, in the context of transition-metal-catalyzed C-H activation, it can act as a coordinating moiety, directing the metal catalyst to the adjacent C3-H bond. This "directing group" strategy is a powerful tool for achieving regiocontrol in C-H functionalization.[12] Conversely, the inherent electronic bias of the substituted pyrrole ring can also influence the site of activation, leading to a complex interplay of steric and electronic effects that must be carefully considered when designing a synthetic route.
Palladium-Catalyzed C-H Arylation: A Robust Strategy for C-C Bond Formation
Palladium catalysis is a workhorse in C-H activation chemistry, and its application to pyrrole functionalization is well-documented.[13] The direct arylation of 2,5-substituted pyrroles has been shown to be an effective method for synthesizing highly substituted pyrrole derivatives.[13]
Mechanistic Insights: The Concerted Metalation-Deprotonation Pathway
The generally accepted mechanism for palladium-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) pathway. In this process, the palladium catalyst, often in a high oxidation state, coordinates to the pyrrole ring. A base then assists in the cleavage of a C-H bond, forming a palladacycle intermediate. This intermediate subsequently undergoes reductive elimination with an aryl halide or another coupling partner to furnish the arylated product and regenerate the active palladium catalyst. The regioselectivity of this process is influenced by the electronic properties of the pyrrole and the nature of the directing group.
Diagram: Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
Application Protocol: Palladium-Catalyzed C3-Arylation of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
This protocol is adapted from established procedures for the arylation of 2,5-disubstituted pyrroles.[13]
Materials:
-
1,5-dimethyl-1H-pyrrole-2-carbonitrile
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.10 mmol, 10 mol%).
-
Addition of Base and Solvent: Add the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol) and anhydrous solvent (5 mL).
-
Reaction Conditions: Stir the mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired C3-arylated product.
Expected Outcome and Data:
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | K₂CO₃ | Dioxane | 110 | 18 | 75 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | DMF | 120 | 24 | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | K₂CO₃ | Dioxane | 110 | 20 | 68 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Rhodium-Catalyzed C-H Functionalization: A Versatile Approach
Rhodium catalysts, particularly those in the +3 oxidation state, have proven to be highly effective for a variety of C-H functionalization reactions, including olefination, amination, and annulation.[5][9][14][15] These reactions often proceed under mild conditions and exhibit high functional group tolerance.[9]
Mechanistic Considerations: The Role of a Directing Group
Rhodium(III)-catalyzed C-H activation typically involves a five-membered rhodacycle intermediate formed through a CMD mechanism, often facilitated by a directing group.[14] While the cyano group can potentially act as a directing group, its effectiveness in rhodium catalysis can vary. In some cases, the inherent reactivity of the pyrrole ring may dominate, leading to functionalization at the most electron-rich position.
Diagram: General Workflow for Rhodium-Catalyzed C-H Olefination
Caption: A typical workflow for Rh(III)-catalyzed C-H olefination.
Application Protocol: Rhodium-Catalyzed C3-Olefination
This protocol is a generalized procedure based on known rhodium-catalyzed C-H olefinations of heterocycles.
Materials:
-
1,5-dimethyl-1H-pyrrole-2-carbonitrile
-
Activated olefin (e.g., n-butyl acrylate)
-
[RhCp*Cl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk tube
Procedure:
-
Catalyst Activation: In a Schlenk tube under an inert atmosphere, dissolve [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%) and AgSbF₆ (0.10 mmol, 10 mol%) in anhydrous DCE (2 mL). Stir the mixture at room temperature for 15 minutes.
-
Addition of Reactants: Add 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 mmol) and the olefin (1.5 mmol) to the activated catalyst solution.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-olefinated product.
Copper-Catalyzed C-H Functionalization: An Economical Alternative
Copper catalysis offers a more sustainable and cost-effective approach to C-H functionalization.[10][11][16][17][18] Copper-catalyzed reactions, such as aminations and thiolations, are valuable tools for introducing heteroatoms into the pyrrole scaffold.[11][16]
Application Protocol: Copper-Catalyzed C-H Amination
This protocol provides a general method for the introduction of an amino group at the C3 position.
Materials:
-
1,5-dimethyl-1H-pyrrole-2-carbonitrile
-
Dioxazolone (as the amine source)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In an oven-dried vial, combine 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 mmol), the dioxazolone (1.2 mmol), CuI (0.10 mmol, 10 mol%), 1,10-phenanthroline (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the vial and stir the mixture at 100 °C for 16 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify by flash chromatography to isolate the C3-aminated pyrrole.
Applications in Drug Discovery and Development
The functionalized 1,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives synthesized through these C-H activation strategies are valuable precursors for the synthesis of biologically active molecules.[2][3][4] The introduction of diverse aryl, alkenyl, and amino substituents allows for the rapid generation of compound libraries for high-throughput screening. The pyrrole core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at late stages of a synthetic sequence is a significant advantage in the drug discovery process.[1]
Conclusion and Future Outlook
Direct C-H activation of 1,5-dimethyl-1H-pyrrole-2-carbonitrile offers a powerful and versatile platform for the synthesis of a wide range of functionalized pyrroles. The choice of catalyst—be it palladium, rhodium, or copper—provides access to a diverse array of transformations, including arylation, olefination, and amination. A thorough understanding of the underlying reaction mechanisms and the influential role of the 2-cyano group is critical for achieving high efficiency and regioselectivity. As the field of C-H activation continues to evolve, we can anticipate the development of even more sophisticated and selective methods for the functionalization of this and other important heterocyclic scaffolds, further empowering the discovery of novel therapeutics and functional materials.
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Wang, C., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules. [Link]
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Lewis, J. C., & Bergman, R. G. (2009). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research. [Link]
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Li, B., et al. (2015). Rhodium-catalyzed C–C coupling reactions via double C–H activation. Organic & Biomolecular Chemistry. [Link]
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Cai, Y., et al. (2017). Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand. Organic Chemistry Frontiers. [Link]
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Li, B., et al. (2018). Rhodium-Catalyzed [4 + 1] Cyclization via C–H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon. The Journal of Organic Chemistry. [Link]
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Cai, Y., et al. (2017). Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral bipyridine ligand. Organic Chemistry Frontiers. [Link]
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Thansandote, P., & Lautens, M. (2009). Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. Chemistry – A European Journal. [Link]
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Xiao, Q., et al. (2013). C–H Functionalization of Pyrroles Catalyzed by Palladium(II) and Phosphate. Angewandte Chemie International Edition. [Link]
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Yoo, W.-J., et al. (2015). Copper-Catalyzed C–H Functionalization Reactions: Efficient Synthesis of Heterocycles. Chemical Reviews. [Link]
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Kumar, A., & Kumar, V. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Chemistry – An Asian Journal. [Link]
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Wang, X., et al. (2018). Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations. Catalysis Science & Technology. [Link]
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Subramanian, P., et al. (2016). Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. Chemistry – An Asian Journal. [Link]
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Ranjit, S., et al. (2011). Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols. Journal of the American Chemical Society. [Link]
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Yu, D., & Zhang, Y. (2010). Copper- and copper–N-heterocyclic carbene-catalyzed C H activating carboxylation of terminal alkynes with CO2 at ambient conditions. Proceedings of the National Academy of Sciences. [Link]
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Rakshit, S., et al. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society. [Link]
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Zhang, Y.-H., et al. (2012). Transition Metals Catalyzed Element-Cyano Bonds Activations. Frontiers in Chemistry. [Link]
-
Kim, J., & Chang, S. (2014). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society. [Link]
-
Zbancioc, G., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. [Link]
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
Rakshit, S., et al. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. SciSpace. [Link]
-
Yu, D., & Zhang, Y. (2010). Copper- and copper–N-heterocyclic carbene-catalyzed C H activating carboxylation of terminal alkynes with CO2 at ambient conditions. Semantic Scholar. [Link]
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Rakshit, S., et al. (2010). Pyrrole synthesis via allylic sp3 C-H activation of enamines followed by intermolecular coupling with unactivated alkynes. PubMed. [Link]
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Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]
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Ghioc, A.-V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]
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Chen, Y., et al. (2025). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules. [Link]
-
Das, S., & Maiti, D. (2020). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – A European Journal. [Link]
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Yoshino, T., et al. (2018). Cyano group-directed arene C–H bond functionalizations: examples and intrinsic difficulty. Organic & Biomolecular Chemistry. [Link]
-
Okamoto, K., et al. (2025). Nickelaelectro‐Catalyzed C─H Activation to β‐Arylated Pyrroles via Multiple Dehydrogenation. Angewandte Chemie International Edition. [Link]
-
Mampreian, N., et al. (2024). Cobalt‐Mediated Photochemical C−H Arylation of Pyrroles. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Enantioselective C−H activation of pyrroles with different electrophiles. [Link]
-
Al-Zoubi, R. M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules. [Link]
-
PubChem. (n.d.). 1,5-Dimethylpyrrole-2-carbonitrile. [Link]
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Clayden, J., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. [Link]
-
Li, Y., et al. (2022). Modification of Pyrrolo[2,1-a]isoquinolines and Polysubstituted Pyrroles via Methylenation with Acetyl Chloride and Dimethylsulfoxide. The Journal of Organic Chemistry. [Link]
-
Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. [Link]
-
Park, J., et al. (2018). C-H Alkenylation of Pyrroles by Electronically Matching Ligand Control. Chemistry – An Asian Journal. [Link]
-
A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). [Link]
-
Honraedt, A., et al. (2014). Copper-catalyzed free-radical C-H arylation of pyrroles. Chemical Communications. [Link]
-
Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Molecules. [Link]
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Procedures for reducing the nitrile group in brominated pyrroles
This Application Note details the chemoselective reduction of the nitrile group in brominated pyrroles to the corresponding primary amines. The central challenge in this transformation is preventing hydrodehalogenation (loss of the bromine atom) while effectively reducing the robust nitrile triple bond.
Part 1: Strategic Overview & Mechanistic Logic
The Challenge: Chemoselectivity on an Electron-Rich Core Pyrroles are electron-rich heteroaromatics. When substituted with electron-withdrawing groups like nitriles (-CN) and halogens (-Br), they present a unique synthetic conflict:
-
Nitrile Inertness: The nitrile group requires a strong hydride donor or active catalyst for reduction.
-
C-Br Fragility: The carbon-bromine bond on a pyrrole ring is susceptible to oxidative addition by transition metals (e.g., Pd, Ni) or hydrogenolysis by strong hydride donors, leading to the "des-bromo" byproduct.
The Solution: Electrophilic vs. Nucleophilic Reduction To preserve the bromine, one must avoid methods that rely on oxidative insertion into the C-X bond (like Pd/C hydrogenation) or indiscriminate nucleophilic attack (like refluxing LiAlH₄).
-
Recommended Approach: Borane-Dimethyl Sulfide (BMS) . Borane acts as an electrophilic reducing agent. It coordinates to the nitrogen lone pair of the nitrile, activating it for hydride delivery without interacting significantly with the aryl bromide.
-
Alternative Approach: Cobalt Boride (in situ) . The NaBH₄ + CoCl₂ system generates a transient cobalt boride species that functions as a heterogeneous catalyst. It is exceptionally mild and often retains aryl halogens where Raney Nickel would remove them.
Part 2: Experimental Protocols
Method A: Borane-Dimethyl Sulfide (BMS) Reduction (Gold Standard)
Best for: High yields, retention of bromine, and scalability.
Reagents:
-
Substrate: 4-bromopyrrole-2-carbonitrile (1.0 equiv)
-
Reagent: Borane-Dimethyl Sulfide complex (BMS) (2.0 M in THF, 3.0 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Quench: Methanol (MeOH) and 1M HCl (or methanolic HCl)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with the bromopyrrole nitrile (1.0 equiv) and anhydrous THF under nitrogen. Cool the solution to 0 °C in an ice bath.
-
Addition: Add the BMS solution (3.0 equiv) dropwise via syringe over 15 minutes. Note: Gas evolution (H₂) may occur; ensure proper venting.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Checkpoint: Check TLC. If starting material remains, heat to a mild reflux (60 °C) for 2–4 hours. Warning: Excessive heat increases the risk of debromination.
-
-
Quench (Critical Step): Cool the mixture back to 0 °C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane.
-
Complex Breaking: The amine product forms a stable Boron-Nitrogen complex that must be hydrolyzed. Add 1M HCl (or saturated methanolic HCl) until the pH is <2. Reflux the mixture for 30–60 minutes.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove THF/MeOH. Dilute the residue with water, basify to pH >10 with 2M NaOH (keep cold to prevent polymerization), and extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
**
Troubleshooting & Optimization
Optimizing yield for the synthesis of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Welcome to the Technical Support Center for Pyrrole Synthesis. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: optimizing the yield of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 942612-14-8).
Due to the conflicting electronic directing effects on the pyrrole ring, achieving high regioselectivity for the 3-bromo isomer requires a deep understanding of electrophilic aromatic substitution (EAS) and strategic synthetic planning.
Core Mechanistic Context: The Regioselectivity Trap
Before troubleshooting, we must establish the causality behind the low yields commonly reported for this molecule. Pyrrole is an electron-rich aromatic heterocycle highly activated toward EAS[1]. However, when attempting direct bromination of the precursor 1,5-dimethyl-1H-pyrrole-2-carbonitrile, chemists face a "thermodynamic and kinetic sink."
-
The C2-Cyano Group: An electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta-like position (C4 ).
-
The C5-Methyl Group: An electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho-like position (C4 ).
Because both substituents synergistically direct bromination to the C4 position, direct bromination overwhelmingly yields 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile [2]. To synthesize the 3-bromo target, we must abandon direct bromination and utilize an indirect, regiocontrolled workflow.
Fig 1: Regioselective workflow for 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile synthesis.
Troubleshooting & FAQs
Q1: I am performing direct bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile with NBS. NMR shows the product is almost entirely the wrong isomer. Can I force 3-bromination by changing the temperature or solvent?
A1: No. Direct bromination is fundamentally flawed for this target. As shown in Table 1 , altering the halogen source or temperature only marginally affects the product distribution. The electronic directing effects are too strong to overcome via simple condition screening. You must switch to the indirect route (Fig 1).
Table 1: Direct Bromination Regioselectivity Data (1,5-dimethyl-1H-pyrrole-2-carbonitrile)
| Reagent | Solvent | Temp (°C) | 4-Bromo Yield (%) | 3-Bromo Yield (%) |
| Br₂ | AcOH | 25 | 88 | < 1 |
| NBS | DMF | 0 | 92 | Trace |
| NBS | THF | -78 | 75 | 4 |
Q2: I am following the indirect route. How does cyanating "4-bromo-2-methylpyrrole" result in "3-bromo-5-methyl-1H-pyrrole-2-carbonitrile"? Did the bromine move?
A2: The bromine atom does not migrate; the IUPAC numbering of the ring changes. When you add a cyano group to the C5 position of 4-bromo-2-methylpyrrole, the cyano group (being the highest priority functional group) dictates the new C2 position. Consequently, the old C5 becomes C2, the old C4 (bearing the bromine) becomes C3, and the old C2 (bearing the methyl) becomes C5. This "numbering shift" is the secret to placing the bromine at the elusive C3 position.
Q3: Can I use a halogen dance reaction to isomerize the 4-bromo isomer to the 3-bromo isomer?
A3: While base-catalyzed halogen dances (via bromine-lithium exchange) are well-documented for pyrroles[3], this strategy is highly risky here. The strong nucleophilic bases required (e.g., LDA or n-BuLi) will readily attack the electrophilic C2-cyano group, leading to complex decomposition mixtures rather than clean isomerization.
Q4: During the final N-methylation step of 3-bromo-5-methyl-1H-pyrrole-2-carbonitrile, I observe significant decomposition and poor yields. How can I optimize this?
A4: The acidity of the pyrrole N-H is significantly enhanced by the adjacent electron-withdrawing cyano group. Using harsh bases like Sodium Hydride (NaH) often leads to side reactions, including nitrile addition or ring opening. Transitioning to a milder, highly soluble base like Cesium Carbonate (Cs₂CO₃) in DMF provides a "naked" anion effect that drastically accelerates N-alkylation while preserving the cyano group.
Table 2: Optimization of N-Methylation (3-Bromo-5-methyl-1H-pyrrole-2-carbonitrile)
| Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Primary Issue Observed |
| NaH | THF | 0 to 25 | 4 | > 95 | 42 | Nitrile addition / decomp. |
| K₂CO₃ | Acetone | 56 | 12 | 65 | 58 | Incomplete reaction |
| K₂CO₃ | DMF | 25 | 6 | > 95 | 86 | Trace N,C-dimethylation |
| Cs₂CO₃ | DMF | 25 | 4 | > 98 | 94 | None (Optimal) |
Validated Experimental Protocol: Optimized N-Methylation
To ensure maximum yield and reproducibility for the final, critical step of the indirect route, follow this self-validating protocol.
Objective: Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile from 3-bromo-5-methyl-1H-pyrrole-2-carbonitrile.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve the precursor 3-bromo-5-methyl-1H-pyrrole-2-carbonitrile (1.0 eq, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL).
-
Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq, 15.0 mmol) in one single portion. Stir the resulting suspension vigorously at room temperature (25 °C) for 15 minutes. Self-Validation Check: The solution will slightly darken as the pyrrolide anion forms.
-
Alkylation: Using a gas-tight syringe, add Iodomethane (MeI) (1.2 eq, 12.0 mmol) dropwise over 5 minutes. (Caution: MeI is a highly volatile alkylating agent; perform strictly in a well-ventilated fume hood).
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1). The product spot will run higher (higher Rf) than the highly polar N-H starting material.
-
Quenching & Extraction: Once complete, quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Aqueous Washing (Critical): Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 30 mL) followed by brine (1 x 30 mL). Causality: DMF is highly miscible with organic solvents; LiCl washes efficiently pull residual DMF into the aqueous phase, preventing contamination during concentration.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the pure target compound as a solid.
References
-
Fukuda, T., & Iwao, M. "Optional Synthesis of 2- or 5-Substituted 3-Bromopyrroles via Bromine-Lithium Exchange of N-Benzenesulfonyl-2,4-dibromopyrrole." Heterocycles, 86(2), 1261-1273, 2012. URL:[Link]
- Lesieur, D., et al. "US20160152599A1 - Indole and pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them." Google Patents, 2016.
Sources
Overcoming steric hindrance from methyl groups in 3-bromo-pyrrole coupling
Topic: Overcoming Steric Hindrance in 3-Bromo-Pyrrole Couplings
Ticket ID: PYR-3BR-Me-STERIC Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Urgency: High (Project Critical)
Diagnostic Workflow
Before modifying your reaction parameters, identify your specific failure mode using the diagnostic tree below.
Figure 1: Diagnostic decision tree for identifying failure modes in hindered pyrrole cross-couplings. Use LCMS data to distinguish between catalyst deactivation (No Reaction) and side-reactions (Protodehalogenation).
Technical Analysis: The "Ortho-Effect" in Pyrroles
The Problem: Coupling at the 3-position of a pyrrole is inherently more difficult than the 2-position due to electronics. When you add a methyl group at position 2 or 4, you introduce severe steric hindrance .
-
Cone Angle Conflict: The methyl group creates a "picket fence" around the C-Br bond. Standard phosphines like PPh3 (Cone angle ~145°) cannot effectively access the metal center during the oxidative addition step.
-
The N-H Factor: If your pyrrole is unprotected (N-H), the nitrogen acts as a Lewis base, coordinating to the Pd(II) species and forming an inactive "off-cycle" resting state. Furthermore, the N-H is acidic enough to interfere with basic catalytic cycles, leading to polymerization (black tar).
The Solution Strategy: To overcome this, we must use Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are bulky (promoting reductive elimination) but electron-rich (accelerating oxidative addition).
Troubleshooting Q&A
Q1: My reaction turns black immediately, and I see no product. What is happening? A: This is classic pyrrole decomposition. Electron-rich pyrroles are prone to acid-catalyzed polymerization or oxidation.
-
Root Cause: The Pd catalyst may be decomposing into Pd-black, or the pyrrole itself is polymerizing.
-
Fix: Ensure the Nitrogen is protected. N-Boc (tert-butoxycarbonyl) or N-TIPS (triisopropylsilyl) are mandatory for hindered couplings. The electron-withdrawing nature of Boc stabilizes the ring against oxidation and prevents catalyst poisoning.
Q2: I see full consumption of the bromide, but the mass spec shows the bromine was replaced by hydrogen (M-Br+H). Why? A: You are observing protodehalogenation .
-
Mechanism: The oxidative addition occurs, but transmetallation is too slow due to the steric bulk of the methyl group. The Pd(II)-Ar species then abstracts a proton from the solvent or moisture.
-
Fix:
-
Switch to anhydrous conditions (Dioxane/Toluene instead of THF/Water).
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Use anhydrous bases like K3PO4 or Cs2CO3 instead of aqueous carbonate solutions.
-
Increase the catalyst loading to speed up the cycle.
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Q3: The reaction sits at 10% conversion and stops. Adding more catalyst doesn't help. A: Your catalyst is likely failing to activate.
-
Root Cause: If you are using Pd(OAc)2 or Pd2(dba)3 with a ligand, the reduction to Pd(0) might not be happening efficiently in the presence of the hindered substrate.
-
Fix: Switch to Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These contain the active Pd(0)-Ligand species pre-formed, bypassing the activation step and ensuring immediate entry into the catalytic cycle.
Optimized Protocols
Protocol A: The "Gold Standard" for Hindered 3-Bromo-Pyrroles
Use this for 3-bromo-2-methylpyrrole or 3-bromo-4-methylpyrrole.
Reagents:
-
Substrate: N-Boc-3-bromo-2-methylpyrrole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Preparation: Charge a reaction vial with the pyrrole, boronic acid, K3PO4, and XPhos Pd G3.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Do not skip this; oxygen kills the active catalyst).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80–100°C for 2–4 hours.
-
Workup: Cool to RT, filter through a pad of Celite, concentrate, and purify via flash chromatography.
Protocol B: For Extremely Hindered/Unstable Boronic Acids
Use this if Protocol A fails or if the boronic acid is prone to protodeboronation.
Reagents:
-
Catalyst: SPhos Pd G3 (SPhos is smaller than XPhos, allowing better access to crowded centers).
-
Base: K2CO3 (2.0 equiv)
-
Solvent: n-Butanol (The alcohol solvent can sometimes facilitate transmetallation via hydrogen bonding).
Reference Data: Ligand Selection Matrix
Table 1 summarizes ligand performance based on steric crowding at the coupling site.
| Ligand | Class | Best Use Case | Steric Tolerance |
| XPhos | Dialkylbiaryl | First Choice. Excellent for ortho-substituted halides (e.g., 2-Me-3-Br-pyrrole). | High |
| SPhos | Dialkylbiaryl | Alternative. Good if the boronic acid is also hindered. | High |
| RuPhos | Dialkylbiaryl | Specialized for C-N coupling, but effective for very electron-rich pyrroles. | Very High |
| PPh3 | Triaryl | Avoid. Cone angle too small; poor stability. | Low |
| dppf | Bidentate | Good for simple cases, but often fails with ortho-methyl groups. | Medium |
References
-
Recent Developments in the Suzuki-Miyaura Reaction (2010–2014) Source: MDPI (Molecules Journal) URL:[Link] (Note: Comprehensive review covering sterically hindered substrates and precatalyst advances).
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: NIH / PubMed Central URL:[Link] (Note: Validates the issues with unprotected nitrogens and the efficacy of XPhos).
-
Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Source: NIH / PubMed Central URL:[Link] (Note: Discusses regiocontrol and steric challenges in substituted pyrroles).
Technical Support Center: Purification of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
[1]
Case ID: PUR-PYR-3BR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Profile
The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile via electrophilic bromination (e.g., using NBS) typically presents a significant challenge: Regioselectivity .[1][2]
Due to the electronic directing effects of the nitrile group (electron-withdrawing) at C2 and the methyl group at C5, the 4-bromo isomer is often the thermodynamically and kinetically favored product. Consequently, researchers frequently encounter crude mixtures containing:
-
Major Impurity: 4-Bromo isomer (often major).[1]
-
Side Products: 3,4-Dibromo species and unreacted starting material.[1]
This guide focuses on the chromatographic resolution of these close-eluting isomers and the stabilization of the purified product.
Target Molecule Data
| Property | Specification | Notes |
| Formula | C₇H₇BrN₂ | |
| MW | 199.05 g/mol | |
| Appearance | White to pale yellow solid | Darkens upon oxidation/light exposure.[1] |
| Key Challenge | Regioisomer Separation | |
| Stability | Acid/Light Sensitive | Pyrroles are prone to polymerization on acidic silica.[1] |
Diagnostic Workflow: "Know Your Mixture"
Before attempting bulk purification, you must confirm the ratio of isomers. Standard TLC is often insufficient due to spot overlap.[1]
Q: How do I distinguish the 3-bromo target from the 4-bromo impurity by NMR?
A: Proton NMR (
-
Target (3-Bromo): The remaining proton is at the C4 position .[1]
-
Signature: Look for a signal showing allylic coupling (fine quartet or broad singlet) due to interaction with the adjacent C5-Methyl group.[1]
-
Shift: Typically slightly more upfield than the C3 proton.
-
-
Impurity (4-Bromo): The remaining proton is at the C3 position .[1]
Purification Protocols
Module A: Flash Column Chromatography (Primary Method)
Recommended for crude purity < 90%[1]
The Issue: Standard Hexane/Ethyl Acetate gradients often fail to separate the 3-Br and 4-Br isomers efficiently. The Fix: Use a Toluene-based modifier or a buffered silica system.[1]
Step-by-Step Protocol:
-
Stationary Phase Preparation:
-
Solvent System:
-
Loading:
-
Dry load the crude material adsorbed onto Celite or neutral alumina. Do not load as a liquid solution in DCM, as this broadens the bands.
-
-
Elution Strategy:
-
Run a shallow gradient.[1] The isomers will likely elute close together. Collect small fractions (e.g., 1/4 of the column volume).
-
Module B: Recrystallization (Polishing Step)
Recommended for enriching mixtures where the target is >60%
Q: Chromatography gave me a mixture (80:20). Can I crystallize it? A: Yes, brominated pyrroles often crystallize well, but the solvent choice is critical to avoid oiling out.
-
Solvent System: Ethanol / Water or Methanol / Water.[1]
-
Procedure:
-
Dissolve the mixture in the minimum amount of hot Ethanol (approx. 60°C).
-
Add warm water dropwise until persistent turbidity appears.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Note: If the 4-bromo isomer is the major component, it may crystallize out first. Analyze the mother liquor—your target (3-bromo) might be enriched there.
-
Troubleshooting Guide (FAQ)
Q1: My product turns brown on the column. What is happening?
Diagnosis: Acid-catalyzed decomposition.[1]
Solution: Pyrroles are electron-rich and sensitive to the acidic nature of silica gel (
-
Action: Always add 0.5% to 1% Triethylamine to your eluent system.[1]
-
Alternative: Use Neutral Alumina instead of silica gel for the stationary phase.
Q2: I see three spots on TLC. What are they?
Diagnosis:
-
Top Spot (High
): 3,4-Dibromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (Over-brominated impurity).[1] -
Middle Spot: Mixture of 3-Bromo and 4-Bromo isomers (Target + Regioisomer).
-
Bottom Spot (Low
): Unreacted Starting Material (1,5-dimethyl-1H-pyrrole-2-carbonitrile).[1] Action: The dibromo impurity is non-polar and usually elutes easily.[1] The challenge is the middle spot. Use System B (Toluene/EtOAc) from Module A to split the middle spot.
Q3: Can I use chemically active extraction to clean this?
Diagnosis: Unlike simple pyrroles, the nitrile group reduces the basicity of the nitrogen, making acid extraction ineffective.
Solution: Chemical separation is difficult. Reliance on physical properties (chromatography/crystallization) is best. However, washing the organic layer with Sodium Thiosulfate is mandatory to remove any free bromine (
Decision Tree & Workflow
Caption: Purification decision matrix for isolating 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.
References
-
Regioselectivity in Pyrrole Bromination
-
General Pyrrole Properties & Stability
-
Chromatographic Techniques for Isomers
-
NMR Characterization of Pyrroles
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling brominated pyrroles.
Preventing debromination side reactions in pyrrole-2-carbonitrile synthesis
Technical Support Center: Pyrrole-2-Carbonitrile Synthesis
Topic: Strategies for the Prevention of Debromination Side Reactions
Welcome to the Technical Support Center for advanced pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of pyrrole-2-carbonitrile and encountering challenges with unwanted side reactions. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you troubleshoot and optimize your synthetic routes.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address the common and often frustrating issue of debromination during the palladium-catalyzed cyanation of bromopyrrole precursors.
Section 1: Understanding the Debromination Side Reaction
The palladium-catalyzed cyanation of a bromopyrrole is a powerful and common method for synthesizing pyrrole-2-carbonitrile. However, a frequent competing reaction is the reductive debromination (or hydrodehalogenation) of the starting material, which leads to the formation of a simple pyrrole byproduct. This not only reduces the yield of the desired nitrile but also complicates purification efforts.
The crux of the problem lies in the formation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle. Instead of undergoing cyanation, the palladium intermediate reacts with a hydride source, leading to the undesired debrominated product.
Core Mechanistic Challenge: Competing Catalytic Cycles
The desired cyanation and the undesired debromination pathways compete for the same Pd(0) catalyst and the oxidative addition product. The key to a successful synthesis is to favor the kinetics of the cyanation pathway over the debromination pathway.
Caption: Competing catalytic cycles in palladium-catalyzed cyanation.
Section 2: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental issues.
Question 1: I am observing a significant amount of the debrominated pyrrole byproduct. What are the most likely causes and how can I fix it?
Answer: This is the most common issue and typically points to one or more of the following factors promoting the undesired hydrodehalogenation pathway[1]. A systematic approach to optimization is crucial.
Caption: A systematic workflow for troubleshooting debromination.
1. Unprotected Pyrrole Nitrogen: The N-H proton of the pyrrole ring is acidic and can interfere with the reaction, promoting debromination.[1][2] This is often the primary cause.
-
Solution: Protect the pyrrole nitrogen. This is the most effective single change you can make. A tert-butyloxycarbonyl (Boc) group is a common choice, as it can sometimes be removed under the Suzuki coupling conditions themselves, although for cyanation, a more robust group like 2-(trimethylsilyl)ethoxymethyl (SEM) may be preferable.[2][3]
2. Choice of Base: Strong organic bases (like triethylamine) or strong inorganic bases (like alkoxides) can act as or generate hydride donors, which feed the debromination cycle.[3][4]
-
Solution: Switch to a milder, non-nucleophilic inorganic base.
3. Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition and other side reactions, including debromination.[4]
-
Solution: Run the reaction at the lowest effective temperature. Modern catalyst systems are often highly active at moderate temperatures (e.g., 60-80 °C).[1]
4. Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand on the palladium catalyst dramatically influence the relative rates of reductive elimination (to give the product) versus undesired hydride transfer.[4]
-
Solution: Screen different ligands. While highly electron-donating, bulky ligands are excellent for many cross-couplings, they can sometimes promote debromination. Experiment with different classes of ligands.
Question 2: How exactly does the choice of base influence debromination, and which ones should I use?
Answer: The base is critical. Its primary role is to facilitate the transmetalation step in the catalytic cycle. However, it can also be a primary source of the hydride (H⁻) species that cause debromination.
| Base Type | Examples | Role in Debromination | Recommendation |
| Strong Organic Bases | Triethylamine (Et₃N), DBU | Can act as hydride donors, especially at elevated temperatures. | Avoid if debromination is observed.[4] |
| Alkoxides | NaOtBu, KOtBu | Very strong bases that can generate hydride species, particularly in the presence of trace water or alcohols. | Use with caution. Often not ideal for this specific problem. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Generally a good choice. Milder than alkoxides, less likely to cause side reactions. | Recommended Starting Point. |
| Inorganic Phosphates | K₃PO₄ | A mild, non-nucleophilic base that is often very effective at promoting cross-coupling while minimizing side reactions.[1] | Highly Recommended. |
| Fluorides | KF, CsF | Can be effective, particularly CsF, in minimizing side products in the coupling of nitrogen-containing heterocycles.[3] | Excellent alternative to screen. |
Causality: Stronger bases can deprotonate trace water, alcohols, or even certain ligands, creating hydride donors. Milder inorganic bases like K₃PO₄ and CsF are less prone to these processes, thereby keeping the concentration of Pd-H species low.[3]
Question 3: My debromination issue persists even after changing the base and protecting the nitrogen. What catalyst/ligand system should I try?
Answer: The ligand dictates the environment around the palladium center and is your next major control point. The goal is to find a ligand that promotes the reductive elimination of Ar-CN faster than any competing debromination pathway.
| Ligand Class | Examples | Characteristics & Impact on Debromination |
| Bulky, Electron-Rich Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for accelerating oxidative addition and reductive elimination. Generally a good first choice, but can sometimes promote debromination.[1] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Provides a good balance of electron-donating ability and steric bulk. Often very effective for heterocyclic couplings. |
| Less Electron-Donating Ligands | P(o-tol)₃, PPh₃ | May disfavor the hydrodehalogenation pathway by making the palladium center less electron-rich.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Offer high stability and different selectivity profiles compared to phosphines.[4] |
Expert Recommendation: Start with a common, well-regarded ligand like SPhos or dppf . If debromination is still a problem, switching to a ligand with a different electronic or steric profile is a logical next step. There is no single "best" ligand; empirical screening is often necessary.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary source of the hydride in the debromination reaction? A1: There is often no single source. It can be a combination of factors, including the base, trace water in the solvent, or the solvent itself (if protic).[4][5] In some cases, organic bases like triethylamine or even the phosphine ligands themselves can decompose at high temperatures to generate hydride species.[4] This is why using anhydrous aprotic solvents, carefully selected inorganic bases, and the lowest effective temperature is a critical combined strategy.
Q2: Can my choice of cyanide source affect the rate of debromination? A2: Yes, indirectly. The primary role of the cyanide source is to deliver the CN group to the palladium center. However, if the cyanide source is inefficient or releases cyanide too slowly, the Ar-Pd-Br intermediate has a longer lifetime in the reaction mixture. This increased lifetime provides more opportunity for it to encounter a hydride source and be diverted into the debromination cycle. Using a highly active and soluble cyanide source like Zn(CN)₂ can accelerate the desired transmetalation step, helping it outcompete the side reaction. Conversely, an excess of free cyanide ions can poison the catalyst, slowing the entire process and potentially allowing side reactions to become more prominent.[6][7]
Q3: Are there any non-palladium methods to synthesize pyrrole-2-carbonitrile that avoid this problem entirely? A3: Yes, alternative strategies exist. One notable method involves the cyclocondensation of enones with aminoacetonitrile to furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can then be oxidized (e.g., with DDQ) to yield 3,5-disubstituted pyrrole-2-carbonitriles.[8][9] While this is a multi-step process, it completely avoids the use of brominated precursors and palladium catalysis, thereby eliminating the possibility of debromination.
Q4: How can I effectively monitor the reaction to track the formation of both the desired product and the debrominated byproduct? A4: The best methods are LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry). These techniques allow you to separate the starting material, the desired product, and the debrominated byproduct, and the mass spectrometer provides definitive identification of each peak. By taking aliquots from the reaction mixture over time, you can quantify the conversion of the starting material and the relative formation rates of the two products, giving you crucial data to guide your optimization.
Section 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the cyanation of an N-protected bromopyrrole, designed to minimize debromination.
Protocol 1: Palladium-Catalyzed Cyanation of 1-(SEM)-5-bromo-1H-pyrrole-2-carbaldehyde
This protocol is adapted from general principles of palladium-catalyzed cyanation of N-protected heteroaryl halides.
Reagent Preparation:
-
Substrate: 1-(SEM)-5-bromo-1H-pyrrole-2-carbaldehyde (1.0 eq)
-
Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)
-
Solvent: Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the N-protected bromopyrrole, Zinc Cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-protected pyrrole-2-carbonitrile.
Self-Validation: The use of an N-protected substrate, a mild temperature (80 °C), and a well-established catalyst system (Pd₂/dppf) creates a system where the cyanation pathway is strongly favored. Zn(CN)₂ is used as it is an effective cyanide source that does not typically require a separate base.[4]
References
-
BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.
-
BenchChem. (2025). Preventing debromination in subsequent reaction steps.
-
BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
-
Gagnier, S. V., & Gribble, G. W. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6065-6074.
-
Organic Chemistry Portal. Synthesis of pyrroles.
-
Nickel-Catalyzed Cyanation of Aryl Halides. (2023). National Institutes of Health.
-
Li, W., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(1), 23.
-
BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles.
-
El-Ghanam, A. M. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470.
-
Weiss, S., et al. (2013). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Catalysis Science & Technology, 3(11), 3044-3050.
-
El-Ghanam, A. M. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile Reactions
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile . While this highly functionalized heterocyclic building block is invaluable for pharmaceutical synthesis, its structural features—specifically the strongly coordinating cyano (-CN) group adjacent to the reactive C3-Br bond—pose severe risks of transition metal catalyst poisoning during cross-coupling reactions.
Diagnostic Overview & The Causality of Poisoning
To effectively troubleshoot, we must first establish the chemical causality behind the failure. The pyrrole nitrogen in this substrate is methylated (position 1), meaning N-H deprotonation and subsequent coordination is not the primary issue. Instead, the catalyst poisoning is driven by the C2-cyano group through two distinct mechanistic pathways:
-
Off-Cycle Coordination (Catalyst Trapping): The cyano group is a strong
-donor and -acceptor. Before or immediately after oxidative addition to the C3-Br bond, the -CN group can competitively bind to the active Pd(0) or Pd(II) species, forming highly stable, catalytically inactive complexes. This prevents the transmetalation step and traps the catalyst in an off-cycle resting state. -
Hydrolytic Poisoning (Catalyst Death): As documented in , trace moisture can cause cyano groups or residual cyanide impurities to hydrolyze into HCN[1]. HCN rapidly reacts with Pd(0) to form dead-end
complexes, stripping the stabilizing phosphine ligands and leading to irreversible catalyst aggregation (Palladium Black)[1].
Diagnostic Workflow
Diagnostic workflow for resolving Pd-catalyst poisoning by cyano-pyrroles.
Troubleshooting Guides (FAQs)
Q1: My Suzuki coupling with 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile stalls at 15% conversion, but the solution remains a clear, bright yellow. What is happening? A1: A clear, stalled reaction mixture typically indicates the formation of a stable off-cycle resting state rather than catalyst decomposition. The cyano group at the C2 position is likely chelating the Pd(II) intermediate. Solution: Switch to highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos or tBuXPhos). The massive steric bulk of these ligands prevents the multidentate coordination of the cyano group, forcing the catalytic cycle forward. This strategy is essential for [2].
Q2: I observe a black precipitate (Pd black) within the first 30 minutes of heating. How do I prevent this? A2: Palladium black indicates rapid catalyst decomposition to inactive Pd(0) aggregates. According to , this is a definitive sign of catalyst death[3]. In cyano-pyrrole systems, this is often accelerated by trace water leading to HCN formation[1]. Solution: Ensure strictly anhydrous conditions. Dry all solvents over activated molecular sieves, degas the reaction mixture thoroughly via freeze-pump-thaw cycles, and assemble the reaction in an argon-filled glovebox.
Q3: Can I chemically mask the cyano group to prevent it from interacting with Palladium without adding synthetic steps?
A3: Yes. A highly effective, field-proven strategy is the addition of a Lewis acid, such as
Quantitative Data: Ligand & Additive Screening
The following table summarizes the causal relationship between ligand choice, additive masking, and catalytic success when coupling 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile with standard arylboronic acids.
| Ligand System | Additive Strategy | Catalyst State Observation | Conversion (%) | Causality / Mechanism |
| PPh₃ (Standard) | None | Clear yellow solution | < 15% | Small cone angle allows rapid -CN chelation; catalyst trapped off-cycle. |
| dppf (Bidentate) | None | Slight Pd black formation | 45% | Bidentate nature slows chelation, but eventual degradation occurs. |
| XPhos (Bulky Biaryl) | None | Yellow/Brown solution | 78% | Steric bulk heavily disfavors -CN coordination; active turnover achieved. |
| XPhos (Bulky Biaryl) | ZnCl₂ (0.5 eq) | Clear Brown solution | > 99% | Synergistic effect: Steric shielding (ligand) + Chemical masking (Lewis acid). |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, use the following self-validating methodology for the Lewis Acid-Masked Suzuki-Miyaura Cross-Coupling . This protocol builds in explicit checkpoints to verify the catalyst remains active.
Objective: Prevent cyano-coordination of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile during Pd-catalyzed cross-coupling using in-situ chemical masking.
Step-by-Step Methodology:
-
Substrate Pre-complexation: In an argon-filled glovebox, dissolve 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 mmol) in anhydrous, degassed THF (5.0 mL). Add anhydrous
(0.5 mmol, 0.5 eq). Stir for 15 minutes at room temperature. Causality: This incubation period allows the Lewis acid to coordinate with the C2-cyano group, effectively masking its lone pair. -
Catalyst & Reagent Addition: To the pre-complexed mixture, sequentially add the arylboronic acid (1.2 mmol), anhydrous
(2.0 mmol), (2 mol% Pd), and XPhos (4 mol%). Seal the vessel. -
Reaction Initiation & Self-Validation: Transfer the vessel to a fume hood and heat to 65°C.
-
Self-Validation Checkpoint (30 mins): Briefly remove the vessel from heat and inspect visually. The solution should be a deep, clear brown. If a black precipitate is observed, moisture has breached the system[4]. Spot the reaction on a TLC plate; the appearance of a new UV-active spot with the concurrent consumption of the bromide confirms the catalyst has successfully bypassed the resting state.
-
-
Quenching & Unmasking: Upon completion (typically 2-4 hours), cool the reaction to room temperature. Add 1M aqueous HCl (2.0 mL) and stir vigorously for 10 minutes. Causality: The acidic aqueous quench breaks the non-covalent Zn-N coordination, unmasking the cyano group and transferring the zinc salts to the aqueous layer.
-
Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over
, and concentrate for purification.
References
-
Grushin, V. V., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society. URL: [Link]
-
Yu, J.-Q., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." National Institutes of Health (PMC). URL: [Link]
-
Bechki, L., et al. "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions." ResearchGate. URL: [Link]
Sources
Technical Support Center: Improving the Solubility of 3-Bromo-Pyrrole Intermediates for Scale-Up
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges encountered with 3-bromo-pyrrole intermediates during scale-up operations. Our focus is on providing practical, scientifically-grounded solutions to enhance the efficiency and success of your chemical synthesis projects.
Introduction to the Challenge
3-bromo-pyrrole moieties are crucial building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals.[1][2][3] However, their often-poor solubility in common organic solvents can pose significant hurdles during process development and scale-up. This can lead to issues such as difficult handling, poor reaction kinetics, and challenges in purification, ultimately impacting yield and product quality. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: The 3-bromo-pyrrole intermediate precipitates out of solution during the reaction.
-
Symptom: A solid forms in the reaction vessel, leading to a heterogeneous mixture. This can stall the reaction and complicate downstream processing.
-
Probable Causes & Solutions:
-
Cause: The chosen solvent has a low solvating power for the intermediate.
-
Solution: Conduct a Solvent Screening Study. A systematic solvent screening is the first line of defense. Test a range of solvents with varying polarities and functionalities. Consider solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or mixtures that have shown utility in similar chemical spaces.[4][5] For particularly stubborn compounds, high-boiling point aprotic polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can be effective, though their removal during workup needs to be considered.
-
-
Cause: The concentration of the intermediate exceeds its solubility limit at the reaction temperature.
-
Solution: Adjust Reaction Concentration and Temperature. If the reaction conditions permit, increasing the reaction temperature can enhance solubility.[5] Alternatively, reducing the initial concentration of the starting materials can prevent precipitation. A Design of Experiments (DoE) approach can help optimize the interplay between concentration and temperature.
-
-
Cause: A change in the reaction medium's composition (e.g., formation of a byproduct) reduces the solubility of the intermediate.
-
Solution: Consider a "Mixed-Solvency" Approach. The use of co-solvents can significantly improve solubility.[6][7][8][9][10] A small amount of a highly-solubilizing co-solvent added to the primary reaction solvent can keep the intermediate in solution. For instance, adding a percentage of DMF to a less polar solvent like toluene might be effective.
-
-
Issue 2: The crude product is difficult to purify due to co-precipitation with impurities.
-
Symptom: The desired product and impurities crash out of solution together, making purification by simple filtration or crystallization challenging.
-
Probable Causes & Solutions:
-
Cause: The solubility profiles of the product and impurities are too similar in the chosen solvent system.
-
Solution: Optimize the Crystallization/Precipitation Conditions. Instead of relying on cooling crystallization alone, explore anti-solvent crystallization. Here, a solvent in which the product is soluble is mixed with an "anti-solvent" in which it is insoluble, inducing precipitation. This can often provide better selectivity.
-
-
Cause: The product has poor crystallinity, leading to the formation of an amorphous solid that traps impurities.
-
Solution: Polymorph and Salt Screening. Investigate different crystalline forms (polymorphs) of your intermediate, as they can have different solubility characteristics.[11] If the intermediate has an ionizable functional group, salt formation can be a powerful tool to not only improve solubility but also to obtain a more crystalline and easily purifiable solid.[12][13][14][15]
-
-
Issue 3: Low yields are observed, suspected to be due to poor solubility of the starting material.
-
Symptom: The reaction does not proceed to completion, and a significant amount of starting material is recovered, even with extended reaction times.
-
Probable Causes & Solutions:
-
Cause: The low concentration of the dissolved starting material limits the reaction rate.
-
Solution: Employ Solubility-Enhancing Techniques.
-
Particle Size Reduction: Decreasing the particle size of the solid starting material increases its surface area, which can lead to a faster dissolution rate.[10][16][17][18][19] Techniques like micronization or milling can be employed.[6][10][19]
-
Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecules.[20][21][22][23][24] This is particularly useful in aqueous or biphasic reaction systems.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble molecules, effectively increasing their apparent solubility.[14][20][25][26]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when encountering a solubility issue with a new 3-bromo-pyrrole intermediate?
A systematic approach is key. Start with a small-scale solubility assessment in a diverse range of solvents. This initial screen will provide valuable data to guide your solvent selection for the reaction and purification steps.
Q2: Are there any "green" solvent alternatives for improving the solubility of these intermediates?
Yes, the principles of green chemistry are increasingly important. Consider exploring bio-based solvents or recoverable solvent systems. Additionally, techniques like "mixed-solvency" can sometimes reduce the overall volume of organic solvent required.[8]
Q3: How does the position of other substituents on the pyrrole ring affect the solubility of 3-bromo-pyrrole intermediates?
The nature and position of other substituents play a significant role. Electron-withdrawing or -donating groups can influence the polarity and intermolecular interactions of the molecule, thereby affecting its solubility. For instance, the introduction of a polar functional group may enhance solubility in polar solvents.
Q4: Can computational tools help predict the solubility of my 3-bromo-pyrrole intermediate?
Computational chemistry is becoming a valuable tool in predicting physicochemical properties.[27] Software can estimate solubility based on molecular structure, which can help in prioritizing solvents for experimental screening, saving time and resources.
Q5: What is cocrystallization and can it be used to improve the solubility of 3-bromo-pyrrole intermediates?
Cocrystallization is a technique where the active pharmaceutical ingredient (API) or intermediate is crystallized with a benign co-former to create a new crystalline solid with different physicochemical properties, including improved solubility.[13][27][28][29][30][31] This is a promising strategy, especially for non-ionizable compounds.[28][31]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Weigh approximately 5-10 mg of your 3-bromo-pyrrole intermediate into several small, labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent. Cover a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water). Also include aprotic polar solvents like DMF and DMSO.
-
Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 1 hour). Visually assess and record the solubility (e.g., fully dissolved, partially dissolved, insoluble).
-
Observation with Heating: For samples that did not fully dissolve, gently heat them to a specific temperature (e.g., 50 °C) and observe any changes in solubility.
-
Data Analysis: Tabulate the results to identify the most promising solvents or solvent mixtures for your process.
| Solvent | Solubility at RT (mg/mL) | Solubility at 50°C (mg/mL) |
| Hexane | < 1 | < 1 |
| Toluene | 5 | 15 |
| Ethyl Acetate | 10 | 30 |
| Acetone | 25 | 75 |
| Methanol | 15 | 50 |
| DMF | > 100 | > 100 |
Table 1: Example of a solvent screening data summary.
Protocol 2: Salt Formation Feasibility Study
-
Identify Ionizable Group: Determine if your 3-bromo-pyrrole intermediate has an acidic or basic functional group.
-
Select Counter-ions:
-
For acidic intermediates, choose a selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine).
-
For basic intermediates, select a range of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid).
-
-
Small-Scale Reaction: In separate vials, dissolve a small amount of your intermediate in a suitable solvent. Add a stoichiometric equivalent of the chosen counter-ion solution.
-
Induce Precipitation/Crystallization: Stir the mixture and observe for the formation of a precipitate. If no solid forms, try cooling the solution or adding an anti-solvent.
-
Characterization: Isolate the solid and characterize it using techniques like NMR, LC-MS, and XRPD to confirm salt formation and assess its crystallinity.
-
Solubility Testing: Compare the aqueous solubility of the formed salt with that of the free form of the intermediate.
Visualizations
Workflow for Solubility Enhancement Strategy Selection
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. wjbphs.com [wjbphs.com]
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- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. journal.appconnect.in [journal.appconnect.in]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 22. scialert.net [scialert.net]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 27. pexacy.com [pexacy.com]
- 28. ijsrtjournal.com [ijsrtjournal.com]
- 29. ijisrt.com [ijisrt.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. zenodo.org [zenodo.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful discovery and optimization. Pyrrole scaffolds, in particular, are prevalent in a multitude of pharmacologically active agents, making their unambiguous characterization paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a substituted pyrrole with potential applications in medicinal chemistry. In the absence of direct, published spectra for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogues to predict and interpret its spectral features.
The Critical Role of Substituent Effects in Pyrrole NMR
The electronic environment of the pyrrole ring is highly sensitive to the nature and position of its substituents.[1] In an unsubstituted pyrrole, the symmetry results in distinct signals for the α-protons (H2/H5) and β-protons (H3/H4), as well as for the corresponding α- and β-carbons.[1] The introduction of substituents disrupts this symmetry and induces predictable shifts in the NMR signals. Generally, electron-withdrawing groups (EWGs) deshield the ring protons and carbons, causing their resonances to shift downfield (higher ppm values).[1] Conversely, electron-donating groups (EDGs) lead to an upfield shift (lower ppm values).[1]
In the case of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, we have a unique combination of substituents:
-
Two methyl groups (at N-1 and C-5): These are weakly electron-donating groups.
-
A bromo group (at C-3): This is an electron-withdrawing group due to its electronegativity, but it can also exhibit some weak electron-donating resonance effects.
-
A carbonitrile group (at C-2): This is a strong electron-withdrawing group.
The interplay of these electronic effects will govern the final chemical shifts observed in the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is expected to exhibit three distinct signals: one for the remaining ring proton and two for the methyl groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| H-4 | ~6.5 - 7.0 | Singlet | The sole remaining proton on the pyrrole ring. Its chemical shift will be influenced by the adjacent electron-withdrawing bromine at C-3 and the electron-donating methyl group at C-5. |
| N-CH₃ | ~3.6 - 4.0 | Singlet | The methyl group attached to the nitrogen atom. N-alkylation of pyrroles typically results in an upfield shift of the ring protons.[2] |
| C-CH₃ | ~2.2 - 2.5 | Singlet | The methyl group attached to the C-5 position of the pyrrole ring. |
Comparative Analysis with Related Compounds:
To refine our predictions, we can examine the experimental data for similar pyrrole derivatives:
| Compound | H-4 Chemical Shift (ppm) | N-CH₃ Chemical Shift (ppm) | C5-CH₃ Chemical Shift (ppm) |
| 1-Methylpyrrole | 6.12 | 3.58 | - |
| 2,4-Dimethylpyrrole | - | - | 2.05 (C4-CH₃) |
| 3,5-dimethyl-1H-pyrrole-2-carbonitrile | 5.8 (approx.) | - | 2.2 (C5-CH₃) |
The presence of the electron-withdrawing nitrile group at C-2 and the bromine at C-3 in our target molecule is expected to shift the H-4 proton significantly downfield compared to these examples.
Predicted ¹³C NMR Spectral Analysis
The broadband-decoupled ¹³C NMR spectrum of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~115 - 125 | This carbon is attached to the electron-withdrawing nitrile group, which will shift it downfield. |
| C-3 | ~95 - 105 | The direct attachment of the bromine atom will cause a significant upfield shift due to the "heavy atom effect". |
| C-4 | ~110 - 120 | This carbon is adjacent to the brominated carbon and the carbon bearing a methyl group. |
| C-5 | ~130 - 140 | This carbon, bearing a methyl group, will be deshielded by the adjacent nitrogen and the overall electron-withdrawing nature of the substituents. |
| C≡N | ~110 - 120 | The carbon of the nitrile group typically appears in this region. |
| N-CH₃ | ~30 - 35 | Typical chemical shift for a methyl group attached to a nitrogen in a five-membered aromatic heterocycle. |
| C-CH₃ | ~12 - 16 | Typical chemical shift for a methyl group attached to an sp² carbon of a pyrrole ring. |
Comparative Analysis with Related Compounds:
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | N-CH₃ (ppm) | C-CH₃ (ppm) |
| 1-Methylpyrrole | 121.9 | 108.1 | 108.1 | 121.9 | 34.7 | - |
| Pyrrole | 118.4 | 108.2 | 108.2 | 118.4 | - | - |
The predicted chemical shifts for 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile are derived from these base values, with adjustments made for the expected effects of the bromine and nitrile substituents. The substituent chemical shifts (SCS) can be used to more accurately estimate these values.[3][4]
Experimental Protocols for NMR Analysis
To obtain high-quality NMR data for 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, the following experimental protocols are recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for many organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: At least 1 second.
-
Relaxation Delay: A relaxation delay of 2 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. 2D NMR Experiments (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks. This would confirm the connectivity (or lack thereof) between the ring proton and the methyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is crucial for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Visualizing the Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile and highlights the key atoms for NMR analysis.
Caption: Molecular structure of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.
Conclusion
The structural elucidation of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile can be confidently achieved through a combination of 1D and 2D NMR techniques. By understanding the fundamental principles of substituent effects on the pyrrole ring and leveraging comparative data from analogous structures, a detailed and accurate interpretation of the ¹H and ¹³C NMR spectra is possible. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, which, in conjunction with 2D correlation experiments, will enable an unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. This analytical rigor is essential for advancing drug discovery programs that utilize the versatile pyrrole scaffold.
References
-
Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. Available at: [Link]
-
Stenutz, R. NMR chemical shift prediction of pyrroles. Available at: [Link]
-
Canadian Science Publishing. (1958). PHYSICAL PROPERTIES OF ALKYL PYRROLES AND THEIR SALTS. Canadian Journal of Chemistry, 36(10), 1400-1408. Available at: [Link]
-
Wikipedia. Pyrrole. Available at: [Link]
-
Royal Society of Chemistry. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Material Synthesis of Pyrrole and Indole Quinoxalinone and Oxazinone Derivatives by Intramolecular Copper-Catalyze. Available at: [Link]
-
ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available at: [Link]
-
Royal Society of Chemistry. An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Information. Available at: [Link]
-
ACS Publications. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Available at: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Redalyc. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available at: [Link]
-
PubChem. 3,5-dimethyl-1H-pyrrole-2-carbonitrile. Available at: [Link]
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- 4. NMR chemical shift prediction of pyrroles [stenutz.eu]
Comparing reactivity of 3-bromo vs 4-bromo pyrrole-2-carbonitrile isomers
Topic: Comparing reactivity of 3-bromo vs 4-bromo pyrrole-2-carbonitrile isomers Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the design of pyrrole-based pharmacophores, the choice between 3-bromo-1H-pyrrole-2-carbonitrile (3-Br) and 4-bromo-1H-pyrrole-2-carbonitrile (4-Br) is often dictated by synthetic accessibility rather than intrinsic reactivity.
-
4-Br is the thermodynamic and kinetic product of direct bromination , making it highly accessible and cost-effective. It exhibits robust reactivity in metal-catalyzed cross-couplings due to lower steric hindrance.
-
3-Br is synthetically challenging to access but offers unique reactivity profiles. It is significantly more reactive in Nucleophilic Aromatic Substitution (SNAr) due to the ortho-activating effect of the nitrile group. However, its performance in metal-catalyzed couplings can be compromised by steric crowding from the adjacent N-protecting group and the nitrile moiety.
This guide analyzes the electronic and steric determinants of these isomers to assist medicinal chemists in route selection.
Electronic & Structural Analysis
The reactivity difference between the two isomers is governed fundamentally by the electron-withdrawing nature of the nitrile (CN) group at position 2 and the pyrrole nitrogen.
Electronic Activation Map
The nitrile group exerts a strong mesomeric (-M) and inductive (-I) withdrawing effect.
-
Position 3 (Ortho to CN): Experiences the strongest inductive deactivation from CN, making the C-Br bond highly polarized. This site is electronically activated for oxidative addition (Pd) and nucleophilic attack (SNAr).
-
Position 4 (Meta to CN): Less influenced by the inductive effect of CN. It remains relatively electron-rich compared to C3, behaving more like a typical pyrrole halide.
Steric Environment[1][2][3]
-
3-Br: Located in a "cleft" between the N-substituent and the C2-nitrile. Bulky N-protecting groups (e.g., SEM, Boc, Tosyl) significantly retard reactivity at this position during catalytic cycles.
-
4-Br: Exposed and sterically accessible. It tolerates a wider range of bulky ligands and coupling partners.
Visualization: Electronic & Steric Landscape
Figure 1: Comparative electronic and steric pressures on the C-Br bond.
Reactivity Comparison
A. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
While both isomers undergo Pd-catalyzed coupling, their kinetics differ.
-
4-Br Isomer: The "Workhorse."
-
Mechanism: Oxidative addition is facile. The lack of steric hindrance allows the use of standard ligands (
). -
Yields: Typically >80% with standard boronic acids.
-
Protocol Note: Requires N-protection (SEM, Boc) to prevent catalyst poisoning by the free NH or dehalogenation.
-
-
3-Br Isomer: The "Specialist."
-
Mechanism: Electronically, the C-Br bond is weaker (more activated), suggesting faster oxidative addition. However, if the nitrogen is protected with a bulky group (e.g., SEM), the cone angle of the Pd-ligand complex becomes critical.
-
Yields: Variable (50-85%). Often requires smaller ligands (e.g., SPhos, XPhos) or higher temperatures to overcome the ortho-substituent effect.
-
Risk: Competitive oxidative addition into the C-CN bond is rare but possible under forcing conditions with nickel catalysts.
-
B. Nucleophilic Aromatic Substitution (SNAr)
This is the most distinct differentiator.[1] Pyrroles are generally electron-rich and resistant to SNAr. However, the 2-CN group changes the landscape.
-
3-Br Isomer: Highly Reactive.
-
The Br is ortho to the activating Nitrile group.
-
Reaction with strong nucleophiles (alkoxides, thiols) can displace bromine without transition metals, especially if the nitrogen is protected with an electron-withdrawing group (EWG) like Tosyl (Ts) to further deplete ring electron density.
-
-
4-Br Isomer: Inert.
-
The Br is meta to the Nitrile. No resonance stabilization for the Meisenheimer intermediate exists. SNAr is effectively impossible under standard conditions.
-
C. Lithium-Halogen Exchange[2][5]
-
4-Br: Stable lithiated intermediate at -78°C. Traps cleanly with electrophiles.
-
3-Br: The lithiated species is ortho to the nitrile.
-
Risk: "Parham-type" cyclization or self-attack on the nitrile can occur if the temperature rises above -78°C.
-
Benefit: The nitrile group can direct lithiation (Directed ortho Metalation - DoM) to the 3-position if the bromine wasn't present, but with the bromine, exchange is faster.
-
Experimental Data Summary
| Feature | 3-Bromo-pyrrole-2-CN | 4-Bromo-pyrrole-2-CN |
| Synthetic Access | Difficult (Requires ring synthesis or blocking groups) | Easy (Direct bromination of pyrrole-2-CN) |
| Suzuki Yield (Standard) | Moderate (50-70%) | High (80-95%) |
| Suzuki Rate | Slower (Steric hindrance dominates) | Faster (Sterically accessible) |
| SNAr Reactivity | High (Activated by ortho-CN) | Negligible |
| Li-Exchange Stability | Low (Potential self-reaction with CN) | High |
| pKa (NH) | ~11.5 (More acidic due to proximity of Br) | ~12.0 |
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Bromo-pyrrole-2-carbonitrile
Context: This protocol demonstrates the ease of accessing the 4-isomer via direct electrophilic substitution.
-
Starting Material: Dissolve pyrrole-2-carbonitrile (1.0 eq) in THF (0.5 M).
-
Bromination: Cool to -78°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Note: Low temperature is critical to prevent di-bromination.
-
-
Workup: Allow to warm to RT over 2 hours. Quench with saturated
. Extract with EtOAc.[2] -
Purification: Silica gel chromatography (Hex/EtOAc).
-
Expected Yield: 75-85% of the 4-bromo isomer. (The 5-bromo isomer is a minor byproduct; 3-bromo is not observed).
Protocol B: Optimized Suzuki Coupling (General for Both Isomers)
Context: Uses SEM-protection to ensure catalytic turnover.
-
Protection: React Bromo-pyrrole-2-CN with NaH (1.2 eq) and SEM-Cl (1.1 eq) in DMF at 0°C. Quantitative yield.
-
Coupling:
-
Mix SEM-protected bromo-pyrrole (1.0 eq), Arylboronic acid (1.5 eq), and
(3.0 eq) in 1,4-Dioxane/Water (4:1). -
Catalyst: Add
(5 mol%).-
Modification for 3-Br: If conversion is low, switch to
/ XPhos .
-
-
Conditions: Heat to 90°C for 4-12 hours under Argon.
-
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
-
Deprotection: Treat with TBAF (3 eq) in THF at reflux to remove SEM group.
Decision Logic for Researchers
Use the following workflow to select the appropriate isomer for your drug discovery campaign.
Figure 2: Strategic decision tree for isomer selection.
References
-
Regioselectivity of Bromination
-
Suzuki Coupling of Pyrroles
-
Walsh, J. S., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 2019, 24(8), 1594. Link
-
Fairlamb, I. J. S., et al.[4] "Pd-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Journal of Organic Chemistry, 2022.[5] (Discusses general regioselectivity in halo-heterocycles). Link
-
-
Nucleophilic Aromatic Substitution (SNAr)
-
Lithium-Halogen Exchange
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Executive Summary
The accurate structural characterization of halogenated pyrrole derivatives is a critical bottleneck in early-stage drug discovery and materials science. 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (
This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By detailing the mechanistic causality behind its fragmentation, providing self-validating protocols, and offering comparative experimental data, this guide equips analytical scientists with the necessary framework to optimize detection and differentiate structural isomers.
Mechanistic Causality: The Fragmentation Blueprint
Understanding the mass spectrometric behavior of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile requires analyzing the intrinsic stability of its functional groups under ionization. According to established [1], the molecule undergoes predictable, yet highly technique-dependent, cleavage cascades.
The Isotopic Signature and Primary Cleavage
Bromine naturally exists as two isotopes,
The weakest bond in the molecule is the C3–Br bond. Upon ionization, the dominant primary fragmentation is the homolytic cleavage of the bromine radical (
Secondary Cleavages: Carbonitrile and Methyl Expulsion
Following the loss of bromine, the resulting
-
Loss of HCN (27 Da): The 2-carbonitrile group is highly prone to expelling hydrogen cyanide, a hallmark rearrangement in[2]. This yields a stable
92 ion. -
Loss of Methyl Radical (15 Da): Alpha-cleavage of the N-methyl or C5-methyl group yields an
104 ion. The N-methyl cleavage is generally favored to stabilize the positive charge on the pyrrole nitrogen.
Figure 1: Proposed mass spectrometric fragmentation pathway of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.
Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS
To objectively evaluate the best analytical approach, we must compare "hard" ionization (EI) against "soft" ionization (ESI). While EI shatters the molecule to provide a highly reproducible fingerprint, ESI preserves the molecular ion, allowing for targeted MS/MS (tandem mass spectrometry) experiments. Studies on [3] confirm that side-chain substituents drastically dictate ionization efficiency and optimal collision energies.
Quantitative Data Comparison
| Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Positive Mode, CID) |
| Precursor Ion | ||
| Precursor Relative Abundance | Low (~15% base peak) | High (>90% base peak before CID) |
| Base Peak (100%) | ||
| Secondary Fragments | ||
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL (using MRM transitions) |
| Primary Use Case | Library matching, volatile impurity profiling | High-sensitivity quantification, isomer differentiation |
Verdict: GC-EI-MS is superior for rapid, library-based confirmation of the synthesized compound. However, LC-ESI-MS/MS is mandatory for trace quantification in biological matrices or when differentiating closely related isomers (e.g., 4-bromo vs. 3-bromo).
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. System suitability is verified by the presence of the 1:1 isotopic doublet before fragmentation is induced.
Figure 2: Comparative analytical workflows for MS characterization of pyrrole derivatives.
Protocol A: GC-EI-MS Structural Confirmation
-
Sample Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of 10 µg/mL. Causality: Methanol ensures complete solubility and vaporizes cleanly in the GC inlet without leaving non-volatile residues.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Scan range:
50–300. -
Validation Check: Confirm the presence of the
198/200 doublet. If the doublet is absent and only 119 is visible, lower the inlet temperature; thermal degradation of the C-Br bond may be occurring prior to ionization.
Protocol B: LC-ESI-MS/MS Isomer Differentiation
-
Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically enhancing the formation of the
ion in positive ESI mode. -
Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.
-
Ionization: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C.
-
Tandem MS (CID): Isolate the precursor doublet (
199/201). Perform a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas. -
Validation Check: At 10 eV, the precursor should remain intact. At 20 eV, the
119 fragment should dominate.
Advanced Application: Differentiating 3-Bromo vs. 4-Bromo Isomers
A common challenge in synthesizing 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is the formation of the 4-bromo regioisomer. While their GC-EI-MS spectra are nearly identical, LC-ESI-MS/MS can differentiate them based on breakdown curves (Survival Yield) .
-
The Causality: In the 3-bromo isomer, the bulky bromine atom is sterically crowded between the 2-carbonitrile and the 5-methyl groups, and is adjacent to the electron-withdrawing -CN group. This proximity lowers the activation energy required for C-Br bond cleavage.
-
The Result: When performing a CE ramp in ESI-MS/MS, the 3-bromo isomer will exhibit a 50% precursor depletion (
) at approximately 15-18 eV . Conversely, the 4-bromo isomer, where the bromine is adjacent to the electron-donating 5-methyl group, possesses a stronger C-Br bond and requires a higher (~22-25 eV ) to achieve the same fragmentation yield.
By plotting the intensity of
References
-
Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. Available at:[Link]
-
Zhang, Y., et al. "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, PubMed (NIH). Available at:[Link]
A Comparative Guide to the Structural Determination of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
For researchers and professionals in drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely academic—it is the cornerstone of understanding a compound's properties and function. The crystal structure dictates solubility, stability, bioavailability, and intermolecular interactions. This guide provides an in-depth, experience-driven comparison of methodologies for determining the crystal structure of a novel small molecule, using 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile as a practical case study.
As the crystal structure for this specific compound is not publicly available in crystallographic databases, it presents a perfect opportunity to explore the complete workflow, from initial synthesis to final structural validation. We will dissect the "gold standard" technique, Single-Crystal X-ray Diffraction (SCXRD), and objectively compare its performance and outputs against a suite of powerful alternative and complementary methods. This guide is designed to explain not just the how, but the critical why behind experimental choices, ensuring a self-validating and robust approach to structural elucidation.
Part 1: Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of the target compound. A plausible route for 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, based on established pyrrole synthesis methodologies, is proposed below. The ultimate goal is to produce a sample of exceptional purity (>99%), as impurities can significantly hinder or prevent the growth of high-quality single crystals.
Proposed Synthetic Pathway
A common strategy for constructing substituted pyrroles involves the cyclocondensation of an appropriate precursor. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a classic and versatile method.[1] For our target molecule, a multi-step synthesis starting from more readily available precursors is likely required. A potential route could involve the formation of a substituted pyrrole ring followed by selective bromination.
Step-by-Step Synthesis Protocol:
-
Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile: This precursor can be synthesized via methods such as the cyclocondensation of an appropriate enone with an aminonitrile derivative.[2]
-
Purification of the Precursor: The crude product from step 1 should be purified using column chromatography on silica gel to achieve high purity.
-
Electrophilic Bromination: The purified 1,5-dimethyl-1H-pyrrole-2-carbonitrile can then be subjected to selective bromination at the 3-position. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) are commonly used for this purpose under controlled temperature conditions to ensure regioselectivity.
-
Final Purification: The final product, 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, must be rigorously purified, again likely via column chromatography followed by recrystallization, to remove any unreacted starting material or by-products.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging bottleneck in structure determination.[3][4] The process involves dissolving the purified compound in a suitable solvent and allowing it to slowly precipitate in an ordered crystalline lattice.
Experimental Protocol for Crystallization:
-
Solvent Screening: Begin by testing the solubility of a small amount of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Slow Evaporation Method:
-
Dissolve the compound in a suitable hot solvent to create a near-saturated solution.
-
Loosely cover the vial to allow the solvent to evaporate slowly over several days. This gradual increase in concentration can promote the growth of large, well-ordered crystals.[4]
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble (the "good" solvent).
-
Place this vial inside a larger, sealed container that contains a larger volume of a less volatile solvent in which the compound is insoluble (the "bad" solvent).
-
Over time, the vapor of the "bad" solvent will diffuse into the "good" solvent, gradually reducing the solubility of the compound and inducing crystallization.[4] This is often the best method when only small quantities of the material are available.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). Insulating the container can promote slower cooling and the formation of larger crystals.[5]
-
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline solid.[6][7][8] It provides an unambiguous map of electron density, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.
The core principle involves irradiating a single crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are directly related to the arrangement of atoms within the crystal lattice.[9]
Experimental Workflow for SCXRD
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rigaku.com [rigaku.com]
- 8. excillum.com [excillum.com]
- 9. X-ray single-crystal diffraction | FZU [fzu.cz]
A Comparative Guide to the Bromination of N-Methyl and N-H Pyrrole Nitriles: Reactivity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole nitriles are pivotal structural motifs in medicinal chemistry and materials science, offering a unique combination of aromaticity, hydrogen-bonding capabilities, and synthetic versatility. The strategic installation of a bromine atom onto the pyrrole ring can dramatically alter a molecule's biological activity and provide a crucial handle for further functionalization via cross-coupling reactions. However, the reactivity of the pyrrole ring is exquisitely sensitive to the nature of the substituent on the nitrogen atom. This guide provides an in-depth comparison of the reactivity differences between N-methyl and N-H brominated pyrrole nitriles, supported by experimental data and mechanistic explanations, to empower researchers in designing more efficient and selective synthetic strategies.
Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution.[1][2] This inherent reactivity can be a double-edged sword, often leading to over-bromination and a mixture of products.[1] The presence of an electron-withdrawing nitrile group deactivates the ring to some extent, while the substituent on the nitrogen atom plays a profound role in modulating the overall electron density and, consequently, the outcome of bromination.
The Decisive Role of the N-Substituent: An Electronic Perspective
The fundamental difference in reactivity between N-methylpyrrole-2-carbonitrile and pyrrole-2-carbonitrile stems from the electronic nature of the N-substituent.
-
N-Methyl Group (–CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect. It pushes electron density into the pyrrole ring, increasing its nucleophilicity. This heightened electron density makes the N-methylated pyrrole significantly more reactive towards electrophiles like bromine compared to its N-H counterpart.
-
N-H Group: The hydrogen atom on the nitrogen is less electron-donating than a methyl group. Furthermore, the N-H proton can be abstracted under certain basic conditions, forming an anionic pyrrolide, which is extremely reactive. Conversely, under acidic conditions, the lone pair on the nitrogen can be protonated, severely deactivating the ring.[2]
The nitrile group (–CN) is a strong electron-withdrawing group (EWG) through both inductive and resonance effects, deactivating the pyrrole ring towards electrophilic attack. Therefore, the overall reactivity is a balance between the activating effect of the N-substituent and the deactivating effect of the nitrile. In N-methylpyrrole-2-carbonitrile, the activating –CH₃ group partially offsets the deactivating –CN group, leading to a moderately reactive system. In pyrrole-2-carbonitrile, the lack of an activating group results in a more electron-deficient and less reactive ring.
Diagram: Electronic Effects on the Pyrrole Ring
Caption: Electronic influence of N-substituents on pyrrole nitrile reactivity.
Comparative Reactivity in Electrophilic Bromination
The electronic differences manifest directly in the outcomes of bromination reactions.
| Feature | N-Methylpyrrole-2-carbonitrile | N-H-pyrrole-2-carbonitrile | Rationale |
| Reactivity | Higher | Lower | The electron-donating N-methyl group activates the ring, making it more nucleophilic and reactive towards electrophiles. |
| Typical Reagents | Milder reagents like N-Bromosuccinimide (NBS) are effective.[3][4] | May require more reactive brominating agents or harsher conditions. The DMSO/HBr system is also a viable option.[5][6] | The higher reactivity of the N-methyl analog allows for the use of less aggressive brominating agents to achieve efficient conversion. |
| Reaction Conditions | Often proceeds at lower temperatures (e.g., 0 °C to room temperature).[7] | May require elevated temperatures or longer reaction times. | The lower activation energy barrier for the N-methyl derivative allows the reaction to proceed under milder conditions. |
| Regioselectivity | Electrophilic substitution is strongly directed to the positions alpha to the nitrogen (C5) and meta to the nitrile (C4).[1][2] | Similar regioselectivity is expected, but the deactivating effect of the N-H group in conjunction with the nitrile can make the ring more resistant to substitution. | The stability of the intermediate carbocation (arenium ion) is greatest when the electrophile attacks the C5 or C4 positions, allowing for effective resonance stabilization. |
| Side Reactions | Prone to over-bromination if stoichiometry is not carefully controlled. | Less prone to polybromination due to the deactivated nature of the ring. | The activated ring of the N-methyl derivative can readily undergo further bromination after the first substitution. |
Experimental Showdown: Protocols and Data
To illustrate the practical differences, here are representative protocols for the monobromination of each substrate.
Protocol 1: Monobromination of N-Methylpyrrole-2-carbonitrile using NBS
Scientist's Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for the controlled bromination of activated aromatic systems like N-methylpyrrole.[3][8] It provides a low, steady concentration of electrophilic bromine, which minimizes the risk of di- or tri-bromination that can occur with liquid bromine (Br₂).[1] Acetonitrile is a suitable polar aprotic solvent. The reaction is conducted at 0 °C to further control the reactivity and improve selectivity.[7]
Step-by-Step Methodology:
-
Preparation: To a solution of N-methylpyrrole-2-carbonitrile (1.0 mmol, 1.0 eq.) in acetonitrile (10 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the monobrominated products.
Protocol 2: Monobromination of Pyrrole-2-carbonitrile using DMSO/HBr
Scientist's Rationale: For the less reactive N-H pyrrole nitrile, a more potent brominating system may be necessary. The combination of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) is an effective and selective method for brominating deactivated pyrroles.[5][6] In this system, HBr activates DMSO, which then acts as an oxidant to generate the electrophilic bromine species in situ. This method avoids the use of elemental bromine and often provides high yields of the desired bromo compounds.[5]
Step-by-Step Methodology:
-
Preparation: Dissolve pyrrole-2-carbonitrile (1.0 mmol, 1.0 eq.) in dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask.
-
Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) (1.2 mmol, 1.2 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice water (20 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. If no precipitate forms, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Diagram: General Experimental Workflow
Caption: A generalized workflow for the bromination of pyrrole nitriles.
Mechanistic Insights
The bromination of both N-methyl and N-H pyrrole nitriles proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[9]
-
Generation of the Electrophile: The brominating agent generates an electrophilic bromine species (Br⁺ or a polarized Br-Br bond).
-
Nucleophilic Attack: The π-electrons of the pyrrole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack preferentially occurs at the C4 or C5 position to maximize resonance stabilization.[2]
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the pyrrole ring and yielding the brominated product.
The key difference lies in the rate of the initial nucleophilic attack. The increased electron density in the N-methylpyrrole ring lowers the activation energy for this step, leading to a faster reaction rate compared to the N-H analog.
Practical Implications and Conclusion
Understanding the reactivity differences between N-methyl and N-H pyrrole nitriles is crucial for the efficient synthesis of targeted molecules.
-
For N-methylpyrrole nitriles , their enhanced reactivity necessitates the use of milder brominating agents like NBS and careful control of reaction conditions to prevent over-bromination.
-
For N-H pyrrole nitriles , their reduced reactivity may require more forcing conditions or specialized reagent systems like DMSO/HBr to achieve good conversion. However, this lower reactivity can be an advantage, as it often leads to cleaner reactions with fewer polybrominated byproducts.
References
- Filo. (2025, October 19). Question 3: Write out the mechanism for bromination of pyrrole shown belo..
- YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination.
- Benchchem. Overcoming over-bromination in pyrrole synthesis.
- Figshare. (2014, February 6). Effect of N‑α Substitution on the Electropolymerization of N‑Substituted Pyrroles: Structure–Reactivity Relationship Studies - The Journal of Physical Chemistry C.
- ResearchGate. (2025, August 7). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.
- N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles.
- Semantic Scholar. (2014, October 1). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.
- PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles.
- Pyrrole reaction.
- University of Michigan. (2003, July 19). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles.
- Wikipedia. N-Bromosuccinimide.
- Slideshare. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole.
- (2025, August 6). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles.
- PMC. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids.
- Beilstein Journals. (2014, February 24). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.
- ACS Publications. (2018, October 9). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide | ACS Omega.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- (2022, July 30). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
HPLC retention times and assay methods for 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Assay Methods for 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
The core of this guide is a comparative analysis of two rationally designed methods:
-
Method A: A standard, high-efficiency method utilizing a C18 stationary phase with an acetonitrile gradient.
-
Method B: An alternative selectivity method employing a Phenyl-Hexyl stationary phase with a methanol gradient.
We will delve into the causality behind the selection of each method's parameters, provide detailed experimental protocols, and present a clear, data-driven comparison of their expected performance characteristics.
The Analytical Challenge: Understanding the Analyte
3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a moderately polar, heterocyclic compound. Its retention behavior in RP-HPLC is governed by the interplay of its structural features:
-
Pyrrole Ring: The aromatic core provides a degree of hydrophobicity.
-
Bromo Substituent: The bromine atom significantly increases the molecule's lipophilicity and molecular weight, which is expected to lead to stronger retention on a non-polar stationary phase compared to its non-brominated analog.[1]
-
N-methyl Group: N-methylation typically increases hydrophobicity by replacing a polar N-H bond with a non-polar N-CH₃ group, further enhancing retention in RP-HPLC.[2]
-
Dimethyl Groups: The two methyl groups contribute to the overall non-polar character of the molecule.
-
Nitrile Group (-C≡N): The carbonitrile moiety is a polar functional group that can engage in dipole-dipole interactions, slightly reducing the overall hydrophobicity.
Given these features, a reversed-phase chromatographic approach, where the stationary phase is non-polar and the mobile phase is polar, is the most logical choice for analysis.
Comparative HPLC Methodologies
Two distinct methods are proposed to offer a choice between a standard high-throughput approach and one that provides alternative selectivity, which can be crucial for resolving potential process-related impurities or degradants.
Method A: High-Resolution C18 Analysis with Acetonitrile Gradient
This method is designed for robust, high-resolution separation, leveraging the most common stationary phase in reversed-phase chromatography.
Scientific Rationale:
-
Stationary Phase (C18): Octadecylsilane (C18) columns are the industry standard for RP-HPLC due to their high hydrophobicity, which provides strong retention for moderately non-polar compounds like our target analyte.[3] The high surface area and carbon load of modern C18 columns typically yield excellent peak shape and resolving power.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) is chosen as the organic modifier due to its low viscosity and UV transparency.[4] Compared to methanol, ACN is a stronger eluting solvent in reversed-phase mode, which generally leads to shorter run times and sharper peaks.[5] A gradient elution, starting with a higher water percentage and gradually increasing the ACN concentration, is employed to ensure the elution of any potential late-eluting, more hydrophobic impurities while maintaining a sharp peak for the main analyte.
-
Acid Modifier (Formic Acid): A small amount of formic acid (0.1%) is added to the mobile phase to control the pH. This helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for heterocyclic compounds containing nitrogen.[6]
Method B: Alternative Selectivity on Phenyl-Hexyl with Methanol Gradient
This method is designed to provide a different separation mechanism, which can be invaluable if co-eluting impurities are observed with the standard C18 method.
Scientific Rationale:
-
Stationary Phase (Phenyl-Hexyl): A phenyl-hexyl column offers a unique "pi-pi" (π-π) interaction capability due to the presence of the phenyl rings in the stationary phase.[4] This allows for alternative selectivity for aromatic compounds like the pyrrole ring in our analyte. It can differentiate between compounds with similar hydrophobicity but different aromatic character, potentially resolving impurities that are difficult to separate on a C18 column.
-
Mobile Phase (Methanol/Water): Methanol (MeOH) is selected as the organic modifier to complement the alternative selectivity of the stationary phase. Methanol has different solvent properties compared to acetonitrile, including a higher viscosity and a greater ability to act as a hydrogen bond donor.[5] This can alter the interactions between the analyte, the stationary phase, and the mobile phase, leading to a different elution order and potentially improved resolution for certain critical pairs.
-
Buffer (Ammonium Acetate): A 10 mM ammonium acetate buffer is proposed to maintain a stable pH around neutral. This can be beneficial for the stability of certain analytes and provides good peak shape. It is also compatible with mass spectrometry (MS) detection if this method were to be adapted for LC-MS.
Head-to-Head Performance Comparison
The following table summarizes the anticipated performance characteristics of the two proposed methods.
| Parameter | Method A: C18 with Acetonitrile | Method B: Phenyl-Hexyl with Methanol | Rationale for Difference |
| Primary Interaction | Hydrophobic (van der Waals) | Mixed-mode: Hydrophobic & π-π interactions | C18 relies on alkyl chain length; Phenyl-Hexyl adds aromatic interaction capability.[4] |
| Expected Retention Time | Shorter | Longer | Acetonitrile is a stronger organic solvent than methanol in RP-HPLC, leading to faster elution.[5] |
| Peak Shape | Excellent (typically sharp) | Good to Excellent | Both methods use modifiers to minimize silanol interactions, but C18 columns are often optimized for superior peak symmetry. |
| Selectivity | Based on hydrophobicity | Based on hydrophobicity and aromaticity | The π-π interactions of the phenyl phase can resolve compounds with similar hydrophobicity but different electronic structures. |
| Resolution of Impurities | High for non-polar impurities | Potentially superior for aromatic isomers or impurities with similar polarity. | The alternative selectivity is the key advantage for resolving challenging impurity profiles. |
| System Backpressure | Lower | Higher | Methanol is more viscous than acetonitrile, resulting in higher operating pressures.[5] |
| Solvent Cost | Higher | Lower | HPLC-grade acetonitrile is generally more expensive than HPLC-grade methanol. |
| MS Compatibility | Good (with formic acid) | Excellent (with ammonium acetate) | Both formic acid and ammonium acetate are volatile and suitable for LC-MS applications. |
Experimental Protocols
Below is a detailed, step-by-step methodology for the execution of Method A . This protocol is designed to be a self-validating system, with clear steps for preparation and execution.
Protocol: HPLC Assay of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (Method A)
1.0 Objective To quantify the purity of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile using a gradient reversed-phase HPLC method with UV detection.
2.0 Materials and Reagents
-
3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile reference standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or Type I)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade, for cleaning)
3.0 Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and diode-array detector (DAD) or UV detector.
-
Column: Hypersil GOLD C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
4.0 Solution Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
5.0 System Suitability
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Reference Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates: ≥ 5000.
-
6.0 Procedure
-
Once system suitability is established, inject the diluent once as a blank.
-
Inject the Reference Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
Inject the Reference Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to verify system stability.
7.0 Calculation Calculate the percentage purity of the sample using the following formula:
% Purity = (Areasample / Areastd) × (Concstd / Concsample) × 100
Where:
-
Areasample = Average peak area of the analyte in the sample chromatograms.
-
Areastd = Average peak area of the analyte in the reference standard chromatograms.
-
Concstd = Concentration of the reference standard solution (mg/mL).
-
Concsample = Concentration of the sample solution (mg/mL).
Visualizing the Workflow
A structured approach is critical for developing and comparing analytical methods. The following diagram illustrates the logical flow from initial analyte characterization to final method selection.
Caption: Logical workflow for the development and comparison of HPLC methods.
Conclusion and Recommendations
This guide has proposed two scientifically sound HPLC methods for the analysis of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.
-
Method A (C18/ACN) is recommended as the primary choice for routine quality control and purity assays due to its anticipated robustness, speed, and high efficiency. It represents the industry-standard approach and is likely to provide excellent results for most applications.
-
Method B (Phenyl-Hexyl/MeOH) serves as a powerful alternative and is highly recommended for method development, forced degradation studies, and impurity profiling. Its orthogonal selectivity is a critical tool for ensuring that no impurities are co-eluting with the main analyte peak.
For any new analytical project involving this compound, it is advised to initially screen the sample using both methods. This comparative approach provides the highest level of confidence in the analytical results and ensures that the chosen method is truly stability-indicating and fit for its intended purpose.
References
-
Muńko, M., et al. (2023). "Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems." PMC. Available at: [Link]
-
Lecomte, F., et al. (2015). "The impact of N-methylation on aqueous solubility and lipophilicity." Medicinal Chemistry Communications. Available at: [Link]
-
SIELC Technologies. "Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column." Available at: [Link]
- Google Patents. (2022). "CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
-
Fisher, Z., et al. (2022). "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation." MDPI. Available at: [Link]
-
Lecomte, F., et al. (2015). "The impact of N-methylation on aqueous solubility and lipophilicity." Available at: [Link]
-
SIELC Technologies. "Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column." Available at: [Link]
-
Vanhaecke, F., et al. (2008). "Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development." PubMed. Available at: [Link]
-
Hewitt, W. M., et al. (2015). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." PMC. Available at: [Link]
-
OAText. (2017). "Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative." Available at: [Link]
-
Sun, S., et al. (2022). "Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor." Frontiers in Pharmacology. Available at: [Link]
-
Yamamoto, T., et al. (2019). "Novel method for DNA methylation analysis using high-performance liquid chromatography and its clinical application." PMC. Available at: [Link]
-
Royal Society of Chemistry. (2017). "The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study." Organic & Biomolecular Chemistry. Available at: [Link]
-
Restaurar & Conservar. "HPLC N-Methyl-2 Pyrrolidone." Available at: [Link]
-
Journal of the American Chemical Society. (2024). "Orthogonal Biosynthesis of Pyrrolamides through Dehydration by a Pathway-Specific Glycoside Hydrolase-Like Enzyme in Gram-Positive Bacteria." Available at: [Link]
-
SIELC Technologies. (2003). "Bromide." Available at: [Link]
-
ResearchGate. (2004). "Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis." Available at: [Link]
-
MDPI. (2024). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." Available at: [Link]
-
PubMed. (2006). "Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin." Available at: [Link]
-
Separation Science. (2024). "Factors Impacting Chromatography Retention Time." Available at: [Link]
-
Chromatography Online. (2022). "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." Available at: [Link]
-
Obrnuta faza. "The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase." Available at: [Link]
-
MDPI. (2018). "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis." Available at: [Link]
-
University of Valencia. "Mechanisms of retention in HPLC." Available at: [Link]
-
ResearchGate. (2014). "Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions." Available at: [Link]
Sources
- 1. Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. uv.es [uv.es]
- 5. mdpi.com [mdpi.com]
- 6. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile proper disposal procedures
Executive Summary & Waste Classification
Immediate Action Required: Treat 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile as Hazardous Chemical Waste . It is strictly classified as a Halogenated Organic with Toxic and Nitrile (Cyanide-functional) properties.[1]
Under no circumstances should this compound be disposed of down the drain, in regular trash, or mixed with acidic waste streams. The presence of the nitrile group (-CN) necessitates segregation from acids to prevent the potential generation of hydrogen cyanide (HCN) gas, while the bromine atom requires high-temperature incineration with flue gas scrubbing (halogenated waste stream).[1]
Waste Stream Assignment:
-
Primary Category: Halogenated Organic Waste (Solid or Liquid).
-
Secondary Hazard: Toxic (Acute).[2]
-
RCRA Code (US): Not specifically listed (P or U list), so it defaults to D003 (Reactivity - if capable of generating toxic gases) or general toxic characteristics. Always characterize as "Toxic, Halogenated Organic Solid/Liquid, N.O.S."
Hazard Profile & Physical Properties
Before handling waste, verify the material's state.[3][4][5] While specific experimental data for this exact isomer is rare, structural analogs (brominated pyrrole carbonitriles) dictate the following safety profile:
| Property | Description | Hazard Code (GHS) |
| Physical State | Solid (Crystalline powder) | N/A |
| Acute Toxicity | Toxic if swallowed/inhaled.[1][2][6] | H301, H332 |
| Reactivity | Acid Sensitive: Nitriles can liberate HCN under strong acidic conditions. | EUH032 (Contact with acids liberates very toxic gas) |
| Irritation | Causes serious eye damage; skin irritant. | H318, H315 |
| Combustibility | Combustible organic solid. Emits toxic fumes (NOx, HBr, CN-) in fire.[1] | N/A |
Disposal Workflow (Decision Logic)
The following flowchart illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Decision logic for segregating 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile waste streams. Note the critical acid check to prevent HCN generation.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Weighing Debris)
Use this for: Expired stocks, weighing boats, contaminated gloves, and paper towels.
-
PPE Requirement: Double nitrile gloves, lab coat, and safety goggles.[7] Use a fume hood.[7]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Do not use metal containers (corrosion risk from potential bromide degradation).
-
Bagging: Place the solid waste into a clear, sealable plastic bag (e.g., Ziploc) before placing it into the waste drum. This "double containment" prevents dust inhalation when the drum is opened later.
-
Labeling:
-
Chemical Name: Write the full name (do not use abbreviations/structures).
-
Hazard Checkboxes: Mark "Toxic" and "Halogenated".
-
Constituents: List "3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (100%)".[1]
-
Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
Use this for: Mother liquors, rotovap traps, and HPLC waste.
-
Segregation:
-
Scenario 1 (Halogenated Solvents): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.
-
Scenario 2 (Non-Halogenated Solvents): If dissolved in Ethyl Acetate, Methanol, or DMSO, it technically belongs in Non-Halogenated waste. HOWEVER , because the solute itself contains bromine, best practice dictates moving the entire mixture to the Halogenated Waste stream to ensure proper incineration.
-
Why? Non-halogenated waste is often used as fuel blending (burned for energy).[5] Halogens poison the catalysts in this process and corrode burners. Therefore, always default to Halogenated Waste for this compound.
-
-
pH Verification (Crucial):
-
Test the pH of the solution using a dipstick.
-
If Acidic (pH < 6): You must neutralize it. Slowly add saturated Sodium Bicarbonate (
) until pH is 7–9. This prevents the protonation of the nitrile group and potential release of cyanide species.
-
-
Transfer: Use a funnel to pour into the carboy. Cap immediately.
Scientific Rationale & Safety Integrity
The "Nitrile-Acid" Incompatibility
While aromatic/heterocyclic nitriles (like pyrrole-2-carbonitrile) are more stable than simple aliphatic cyanides, they are still precursors to Hydrogen Cyanide (HCN).[1]
-
Mechanism: Under strong acidic conditions (or metabolic hydrolysis), the
bond can hydrolyze. -
Protocol Validation: By mandating a pH check and neutralization step (Protocol B.2), we engineer a self-validating safety loop . You cannot proceed to disposal without confirming the solution is outside the HCN-generating window.[1]
Halogenated vs. Non-Halogenated Logic
Disposal facilities treat these streams differently:
-
Non-Halogenated: Often used for Fuel Blending (energy recovery).
-
Halogenated: Requires High-Temperature Incineration (
) with acid gas scrubbers to capture HBr and gas.
-
Rule: If you put a brominated pyrrole into a non-halogenated stream, you risk damaging the disposal facility's equipment and violating EPA/EU regulations. Always classify this compound's solutions as Halogenated.
Emergency Procedures (Spills)
Minor Spill (Solid Powder, < 5g):
-
Evacuate the immediate area for 5 minutes to let dust settle.
-
Don PPE: Nitrile gloves (double), N95 mask (or respirator if available), goggles.
-
Contain: Cover spill with wet paper towels to prevent dust dispersion.
-
Clean: Wipe up carefully. Clean area with 10% bleach solution (oxidizes traces), followed by water.
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste container.
Major Spill (Liquid or > 5g):
-
Alert: Notify the Lab Safety Officer immediately.
-
Ventilate: Open windows/maximize fume hood airflow if safe.
-
Absorb: Use a Universal Absorbent (vermiculite or spill pads). Do not use sawdust (flammability risk with nitriles).
References
-
PubChem. 1,5-Dimethylpyrrole-2-carbonitrile Compound Summary (Analogous Structure). National Library of Medicine. Available at: [Link]
-
U.S. EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Environmental Protection Agency. Available at: [Link]
Sources
- 1. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 942612-14-8) requires moving beyond generic safety data sheets. Standard laboratory protocols often fail to account for the synergistic hazards presented by a halogenated pyrrole core combined with a nitrile group.
This guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals. By understanding the why behind each safety measure, you can ensure absolute logistical control from the balance room to final waste disposal.
Mechanistic Toxicology & Hazard Profile
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:
-
The Bromine Substitution: Halogenation significantly increases the molecule's lipophilicity. This allows the compound to bypass the skin's aqueous barrier rapidly, enhancing dermal toxicity. Furthermore, halogens are persistent environmental pollutants that dictate strict disposal pathways.
-
The Nitrile Group (-C≡N): While covalently bound and stable under ambient conditions, organic nitriles pose a latent toxicological threat[1]. If subjected to strong acids or extreme thermal degradation, this group can hydrolyze and release highly toxic hydrogen cyanide (HCN) gas.
-
The Pyrrole Core: Electron-rich heterocycles are known respiratory and mucosal irritants. Finely milled pyrrole powders are highly susceptible to static charge, making micro-aerosolization a primary inhalation risk.
Personal Protective Equipment (PPE) Matrix
Generic PPE is insufficient for halogenated nitriles. The following matrix outlines the required gear, grounded in chemical causality.
| PPE Category | Specification | Mechanistic Justification |
| Dermal (Hands) | Double-gloving: 4-mil Nitrile (inner) + 8-mil Neoprene (outer) | Bromine increases lipophilicity, speeding dermal penetration. Neoprene resists the halogenated solvents (e.g., DCM, Chloroform) typically used to dissolve this compound. |
| Ocular | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-aerosolization of the statically-charged pyrrole powder during weighing and transfer. |
| Respiratory | Certified Chemical Fume Hood (80-120 FPM) | Prevents inhalation of toxic dust. The nitrile group poses a latent respiratory hazard if aerosolized[2]. |
| Body | Flame-Resistant (FR) Lab Coat, closed-toe shoes | Prevents skin contact and mitigates fire risk if the compound is handled near reactive or flammable solvents. |
Operational Workflow & Handling Protocol
Every step in handling 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile must be a self-validating system to ensure operator safety and experimental integrity.
Operational workflow for handling 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.
Step 1: Environmental Validation
-
Action: Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (FPM) per .
-
Causality: Proper airflow ensures that any aerosolized particles of the brominated pyrrole are drawn away from the operator's breathing zone.
-
Self-Validation System: Do not rely solely on the digital monitor. Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the strip pulls inward consistently at a 45-degree angle, the inward directional airflow is physically validated.
Step 2: Static-Free Weighing
-
Action: Use an anti-static weighing boat and an ionizer fan.
-
Causality: Finely milled halogenated pyrroles accumulate static charge. This causes the powder to repel from the spatula and aerosolize, creating an invisible inhalation hazard.
-
Self-Validation System: Hover the metal spatula 1 cm above the powder before scooping. If the powder "jumps" toward the spatula, static is present. Discharge the environment using a zero-stat gun before proceeding.
Step 3: Closed-System Transfer
-
Action: Transfer the weighed compound into a round-bottom flask and seal it with a rubber septum before removing it from the balance area.
-
Causality: Transporting open containers of toxic powders across the lab exposes secondary personnel to inhalation risks.
-
Self-Validation System: Invert the sealed flask gently. If no powder escapes the septum seal, the system is closed and safe for transport to the reaction manifold.
Step 4: Decontamination & Quenching
-
Action: Wash all spatulas and glassware with a neutral or slightly basic solvent (e.g., acetone or 5% NaHCO₃ solution). Never use strong acids.
-
Causality: Exposure to strong acids can hydrolyze the nitrile group, potentially releasing highly toxic hydrogen cyanide (HCN) gas[3].
-
Self-Validation System: Test the wash solution with pH paper before use. Ensure the pH is ≥ 7.0 before it contacts the contaminated equipment.
Spill Response Protocol
-
Action: For a minor spill inside the fume hood, do not sweep the dry powder. Gently dampen the powder with a high-boiling, non-reactive solvent (e.g., isopropanol) before wiping it up with absorbent pads.
-
Causality: Sweeping dry halogenated powders generates micro-aerosols that bypass standard airflow containment. Dampening the powder increases its mass and cohesiveness, eliminating aerosolization.
-
Self-Validation System: Shine a high-intensity flashlight parallel to the hood surface after cleanup. If dust particles are illuminated in the beam, decontamination is incomplete. Repeat the wet-wipe process until the surface is optically clear under parallel lighting.
Waste Disposal Strategy
Halogenated organic compounds are strictly regulated and must be segregated from standard organic waste streams[4].
Halogenated organic waste disposal decision tree.
-
Action: Dispose of all reaction mixtures and washings containing this compound strictly in a dedicated "Halogenated Organic Waste" carboy.
-
Causality: The because its destruction requires specialized rotary kiln incinerators operating above 1000°C equipped with caustic scrubbers[5]. These scrubbers neutralize the highly corrosive hydrobromic acid (HBr) gas generated during the combustion of the bromine atom. Mixing this into non-halogenated waste can damage standard incinerators and release toxic dioxins/furans into the atmosphere.
-
Self-Validation System: Before adding waste to the carboy, verify the label explicitly states "Halogenated." If the liquid currently in the carboy has separated into two distinct phases (aqueous/organic), stop immediately. Use a fresh, dedicated halogenated organic carboy to prevent dangerous cross-reactions or over-pressurization.
References
-
Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
